Sapanisertib

Catalog No.
S548417
CAS No.
1224844-38-5
M.F
C15H15N7O
M. Wt
309.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sapanisertib

CAS Number

1224844-38-5

Product Name

Sapanisertib

IUPAC Name

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine

Molecular Formula

C15H15N7O

Molecular Weight

309.33 g/mol

InChI

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19)

InChI Key

GYLDXIAOMVERTK-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N

solubility

Soluble in DMSO, not in water

Synonyms

TAK-228; TAK 228; TAK228; INK128; INK-128; INK 128; MLN0128; MLN 0128; MLN-0128; Sapanisertib.

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N

The exact mass of the compound Sapanisertib is 309.1338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Trial Evidence & Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Clinical trials have explored various dosing schedules for Sapanisertib, establishing safety profiles and demonstrating preliminary anti-tumor activity in advanced, pre-treated cancers. Key findings from phase I/II studies are summarized below.

Trial Focus Dosing Regimen (this compound) Combination Therapy Key Findings Citation
Phase I (Solid Tumours) Multiple schedules tested: QD, QW, intermittent None (Monotherapy) MTDs defined: 6 mg QD, 40 mg QW, 9 mg (3d on/4d off), 7 mg (5d on/2d off). Anti-tumor activity in RCC & endometrial cancer. [1]
Phase I (Biomarker-Driven) 3 or 4 mg daily Metformin (500-1500 mg daily) MTD: 4 mg/1000 mg. Disease control rate 63%; activity in tumors with PTEN mutations. [2]
Phase I (Combination) 4 mg (3 days on/4 days off) Ziv-aflibercept (3 mg/kg IV every 2 weeks) Combination was tolerable; disease control rate 78% in heavily pre-treated patients. [3]
Phase II (Renal Cell Carcinoma) 30 mg once weekly None (Monotherapy) Minimal activity in treatment-refractory mRCC (ORR 5.3%). [4]

Experimental Insights & Proposed Workflow

Preclinical studies provide insight into this compound's mechanism and strategies to enhance its efficacy. Research in atypical teratoid/rhabdoid tumors (AT/RT) showed that this compound decreases NRF2 expression, compromising cellular defenses against oxidative stress and apoptosis [5]. This mechanism suggests a rational combination therapy approach.

The following diagram illustrates the logical workflow for designing this combination therapy based on this compound's action:

G This compound This compound (TAK-228) mTORC1 mTORC1 Inhibition This compound->mTORC1 mTORC2 mTORC2 Inhibition This compound->mTORC2 NRF2 ↓ NRF2 Expression mTORC1->NRF2 Leads to mTORC2->NRF2 Leads to Defenses Compromised Cellular Defenses NRF2->Defenses Rationale Rationale for Combination Defenses->Rationale Creates Obatoclax Obatoclax (BH3 mimetic) Rationale->Obatoclax Guides to Apoptosis Synergistic Apoptosis & Cell Death Rationale->Apoptosis Aims for Stress Induces Oxidative Stress Obatoclax->Stress Stress->Apoptosis Potentiates

Based on this rationale, the detailed experimental protocol for investigating this combination in vitro is as follows [5]:

  • Cell Culture and Reagents: Use validated, mycoplasma-free cell lines. Culture cells in appropriate media (e.g., RPMI or EF media) in a humidified 37°C chamber with 5% CO2. Limit cell line passage numbers (e.g., between 1 and 20).
  • Compound Preparation: Dissolve this compound and Obatoclax in DMSO to create stock solutions for in vitro experiments.
  • Treatment and Viability Assays: Plate cells in 6-well or 96-well plates and allow them to adhere. Treat cells with:
    • This compound at the predetermined IC50 concentration (e.g., 20 nM).
    • Obatoclax at varying concentrations.
    • A combination of both drugs.
    • DMSO vehicle as a control. Incubate for a specified duration (e.g., 72 hours). Assess cell viability/growth using assays like MTT or CellTiter-Glo.
  • Synergy Analysis: Analyze the combination drug effect using the Combination Index (CI) method, for example, with CalcuSyn software. A CI < 1 indicates synergy.
  • Molecular Analysis (Western Blot):
    • Lysis: Lyse cell pellets in RIPA buffer.
    • Quantification: Quantify protein concentration using the Bradford Assay.
    • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to membranes.
    • Antibody Incubation: Incubate membranes with primary antibodies (diluted 1:1000 in 5% BSA) against targets of interest, such as:
      • Cleaved PARP (apoptosis marker)
      • NRF2
      • Phosphorylated and total forms of S6 (mTORC1 readout) and AKT Ser473 (mTORC2 readout)
      • Proteins in the integrative stress response (e.g., pEIF2α, ATF4, CHOP)
      • BCL-2 family proteins (e.g., MCL-1, NOXA, BIM)
    • Follow with appropriate HRP-conjugated secondary antibodies (e.g., 1:3500 dilution).
    • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) substrate.
    • Densitometry: Perform densitometric analysis using software like ImageJ to quantify band intensity.
  • Gene Expression Analysis (RNA Sequencing):
    • RNA Extraction: Extract total RNA from treated and control cell pellets using a kit (e.g., Qiagen RNeasy mini kit) with DNase treatment.
    • Library Prep & Sequencing: Prepare RNAseq libraries (e.g., with Illumina TruSeq stranded mRNA kit) and sequence on an appropriate platform (e.g., NovaSeq for 2x50bp reads).
    • Bioinformatics: Perform differential gene expression analysis, defining significance with thresholds like FDR < 0.1 and >25% change in expression. Use overrepresentation analysis (e.g., with Panther/WebGestalt) to identify disrupted pathways.

Key Scientific Findings

Research utilizing the above protocol revealed that the combination of this compound and Obatoclax [5]:

  • Induced Extensive Synergy: The combination was highly synergistic (CI < 1) in slowing AT/RT cell growth and inducing apoptosis, as confirmed by increased levels of cleaved PARP.
  • Activated Stress Response: Combination therapy activated the integrative stress response, demonstrated by increased expression of phosphorylated EIF2α, ATF4, and CHOP.
  • Disrupted Apoptotic Regulation: The treatment disrupted the protective NOXA•MCL-1•BIM axis, forcing stressed cells to undergo apoptosis.
  • Demonstrated In Vivo Efficacy: In mice bearing orthotopic xenografts, the combination was well-tolerated, slowed tumor growth, and extended median overall survival compared to either agent alone.

This compound represents a clinically relevant dual mTORC1/2 inhibitor with a characterized safety profile and promising anti-tumor activity, particularly in select patient populations with specific pathway alterations like PTEN mutations [2]. For researchers, its value also lies as a tool compound; its well-defined mechanism and the availability of detailed experimental protocols enable the rational design of combination strategies to overcome the cytostatic limitations often seen with targeted pathway inhibitors [5].

References

Preclinical Rationale & Clinical Translation of Sapanisertib in ALL

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the journey of sapanisertib from preclinical investigation to clinical trial results in ALL.

Aspect Preclinical Findings (Supporting Rationale) Clinical Trial Outcome (Phase II in R/R ALL)
Molecular Target Dual ATP-competitive inhibitor of mTORC1 and mTORC2 [1] [2] [3]. Target engagement was poor; limited impact on phosphorylation of mTOR pathway substrates (4EBP1, S6, AKT) was observed [4] [5].
Proposed Mechanism in ALL Selective inhibition of cell proliferation and induction of apoptosis in leukemic stem cells (LSCs) without affecting healthy hematopoietic stem cells (HSCs) [2]. Not directly assessed in the clinical trial.
Efficacy / Activity Preclinical activity was reported against ALL models [4]. Best response was stable disease in 2 of 16 patients (12.5%). Only 3 patients (19%) proceeded to a second treatment cycle [4] [5].
Conclusion Promising preclinical profile justifying clinical translation [2]. Limited efficacy as a single agent in heavily pre-treated R/R ALL patients [4].

Detailed Clinical Trial Protocol & Findings

The Phase II trial (NCT02484430) followed a specific design and reported detailed safety and pharmacological data [4] [5].

  • Trial Design: It was a single-arm, multi-center study conducted through the Experimental Therapeutics Clinical Trials Network (ETCTN) [4] [5].
  • Patient Population: 16 patients with relapsed and/or refractory ALL were enrolled. The median number of prior lines of therapy was 3, indicating a heavily pre-treated population [4].
  • Dosing Regimen: this compound was administered at 3 mg orally once daily for 21 days, followed by 7 days off, in a 28-day cycle. The formulation used was a milled capsule [4] [5].
  • Primary Pharmacological Results:
    • Pharmacokinetics (PK): Analysis demonstrated that drug exposure in ALL patients was similar to that previously observed in patients with solid tumors [4] [5].
    • Pharmacodynamics (PD): Immunoblotting of serially collected patient samples showed that the treatment had only a limited impact on reducing the phosphorylation of key mTOR pathway markers like 4EBP1, S6, and AKT. This suggests insufficient target inhibition at the administered dose and schedule [4] [5].

Key Experimental Methodologies from Research

The following details core experimental methods used in both preclinical and clinical studies of this compound, which are crucial for researchers to understand.

  • mTOR Pathway Biomarker Analysis (Immunoblotting)

    • Purpose: To assess the pharmacodynamic effects of this compound and confirm target engagement in both preclinical models and clinical trial patients [4] [5].
    • Methodology: Protein lysates are extracted from cell lines or patient samples (e.g., peripheral blood mononuclear cells). These lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against:
      • Phosphorylated forms of mTOR pathway substrates: p-4EBP1, p-S6, and p-AKT (Ser473).
      • Corresponding total proteins to ensure equal loading.
    • Data Interpretation: Effective mTOR inhibition is indicated by a decrease in the signal from phosphorylated proteins, while total protein levels remain constant. The lack of significant change in phosphorylation in clinical samples pointed to inadequate pathway suppression [4] [5].
  • Cell Viability and Apoptosis Assays

    • Purpose: To evaluate the cytotoxic effects and mechanism of cell death induced by this compound in leukemic cell lines and primary cells [2].
    • Methodology:
      • Cell Viability: Measured using assays like MTT or CellTiter-Glo, which determine metabolic activity or ATP content as a proxy for the number of living cells.
      • Apoptosis: Quantified using flow cytometry after staining with Annexin V and propidium iodide (PI). This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
    • Preclinical Finding: this compound was shown to selectively inhibit proliferation and induce apoptosis in acute myeloid leukemia (AML) LSCs without affecting normal HSCs, a key finding that supported its investigation in ALL [2].

mTOR Signaling Pathway and this compound's Mechanism

The diagram below illustrates the molecular targets of this compound within the mTOR signaling network and the logic of its transition from preclinical studies to clinical evaluation.

G IGF1R Growth Factor Signals (e.g., IGF-1R) PI3K PI3K IGF1R->PI3K AKT_inactive AKT (Inactive) PI3K->AKT_inactive mTORC2 mTORC2 AKT_inactive->mTORC2 AKT_active AKT (Active) mTORC1 mTORC1 AKT_active->mTORC1 pAKT p-AKT (S473) AKT_active->pAKT pS6 p-S6 Kinase mTORC1->pS6 p4EBP1 p-4EBP1 mTORC1->p4EBP1 mTORC2->AKT_active  Activates CellGrowth Cell Growth & Proliferation pS6->CellGrowth p4EBP1->CellGrowth Apoptosis Apoptosis Inhibition pAKT->Apoptosis This compound This compound This compound->mTORC1  Inhibits This compound->mTORC2  Inhibits LSC_Selectivity Selective Targeting of LSCs (Preclinical) Clinical_Outcome Limited Clinical Efficacy (Phase II) LSC_Selectivity->Clinical_Outcome  Translates to

This compound inhibits both mTORC1 and mTORC2, unlike first-generation rapalogs. Preclinical promise of targeting LSCs did not translate to clinical efficacy in a Phase II ALL trial, potentially due to insufficient target inhibition.

Research Implications and Future Directions

The disconnect between promising preclinical data and limited clinical efficacy highlights several critical considerations for future drug development:

  • Dosing and Scheduling: The 3 mg daily dose may have been insufficient to achieve the sustained mTOR pathway inhibition required for efficacy in ALL. Future studies could explore alternative dosing schedules (e.g., intermittent or weekly dosing) tested in solid tumors to improve the therapeutic window [1] [6].
  • Combination Therapies: The future of this compound in leukemia may lie in rational combinations. Research in solid tumors shows that combining this compound with metformin is feasible and shows early activity, particularly in tumors with specific genetic alterations like PTEN mutations [6]. A similar approach could be tested in ALL.
  • Biomarker-Driven Selection: The Phase II trial in ALL did not select patients based on specific mTOR pathway alterations. Future trials could be more successful by focusing on ALL subpopulations with genomic evidence of mTOR pathway activation (e.g., PTEN loss, PI3K or AKT mutations) [7].

References

sapanisertib PI3K-Akt-mTOR signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical & Clinical Evidence Summary

Clinical and preclinical studies have evaluated sapanisertib both as a single agent and in combination with other therapies. The following table summarizes key efficacy and safety data from selected trials.

Cancer Type / Model Combination Therapy Key Efficacy Findings Common Adverse Events (Grade 3-5) Source (Clinical Trial ID)
Advanced Solid Tumors (Phase I) Metformin Disease Control Rate (PR + SD): 63% (19/30); Partial Response (PR) in 4/30 pts, 3 of whom had PTEN mutations. MTD: this compound 4 mg + metformin 1000 mg [1] [2] Hyperglycemia (13%), Fatigue (7%), Rash (7%), Diarrhea (7%) [1] [2] NCT03017833 [1]
mTOR-altered Solid Tumors (Phase I) Carboplatin + Paclitaxel Disease Control Rate: 68% (13/19); 2 Partial Responses (PR) in RCC and prostate cancer (PTEN loss) [3] Anemia (21%), Neutropenia (21%), Thrombocytopenia (11%) [3] NCT03430882 [3]
Endometrial & Breast Cancer (Preclinical) Serabelisib (PI3Kα inhibitor) ± Insulin-Suppressing Diet Superior suppression of pathway signaling (p-S6, p-4E-BP1) vs. single-node inhibitors; complete tumor growth inhibition/regression in xenografts [4] [5] Preclinical study; clinical combination showed manageable toxicity [4] [5] N/A
Metastatic Urothelial Carcinoma (Phase II) Paclitaxel Objective Response Rate: 18.2% (4/22); median PFS: 3.8 months in heavily pre-treated population [6] Hyperglycemia, Diarrhea, Anemia, Fatigue [6] NCT03745911 [6]

Detailed Experimental Protocols

For your experimental planning, here are detailed methodologies from the cited research.

In Vitro Assessment of Pathway Inhibition [5]

This protocol measures how effectively this compound and other inhibitors suppress the PI3K/AKT/mTOR pathway in cancer cell lines.

  • Cell Lines: Use endometrial and breast cancer cell lines harboring a range of PI3K/AKT/mTOR pathway mutations.
  • Drug Treatment: Treat cells with clinically relevant concentrations of the inhibitors (e.g., this compound, serabelisib, alpelisib, capivasertib, everolimus). Concentrations should reflect free-drug exposures in patients (Caverage, Cmaximum).
  • Western Blot Analysis: After treatment, analyze cell lysates by western blotting to detect key phosphorylation markers of pathway activity.
    • Primary Antibodies: Phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1.
  • Outcome Measurement: The combination of this compound and serabelisib is expected to show more robust and simultaneous inhibition of both p-S6 and p-4E-BP1 compared to any single agent alone.
Phase I Clinical Trial Dosing Schedule (this compound + Metformin) [1] [2]

This outlines the clinical protocol for establishing the maximum tolerated dose (MTD) of the combination.

  • Study Design: Open-label, single-center, dose-escalation using a 3 + 3 design.
  • Dosing Cohorts: Patients were enrolled across four cohorts:
    • This compound 3 mg daily + Metformin 500 mg daily
    • This compound 3 mg daily + Metformin 1000 mg daily
    • This compound 4 mg daily + Metformin 1000 mg daily
    • This compound 4 mg daily + Metformin 1500 mg daily
  • Metformin Titration: To limit side effects, all patients underwent a 14-day metformin titration period in Cycle 1. This compound was commenced on Cycle 1, Day 15.
  • Cycle Definition: Treatment was administered in 4-week cycles.
  • Tumor Assessment: Tumor measurements were performed after Cycle 2 and subsequently every 8 weeks.

Conceptual Framework: Multi-Node Inhibition

The diagram below illustrates the superior efficacy of combining this compound with a PI3Kα inhibitor, a strategy known as multi-node inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (e.g., Serabelisib) RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (this compound) AKT->mTORC1 mTORC2 mTORC2 (this compound) AKT->mTORC2 S6 p-S6 (Biomarker) mTORC1->S6 4E-BP1 p-4E-BP1 (Biomarker) mTORC1->4E-BP1 mTORC2->AKT  Activates Cell Growth Cell Growth & Survival S6->Cell Growth 4E-BP1->Cell Growth Feedback Loop Feedback Activation (Limits SNI efficacy) Feedback Loop->AKT

> Multi-node inhibition strategy. Combining this compound (mTORC1/2 inhibitor) with a PI3Kα inhibitor (e.g., Serabelisib) simultaneously blocks multiple nodes in the PI3K/AKT/mTOR pathway. This approach overcomes the limitations of single-node inhibitors (SNIs), which are prone to pathway reactivation through feedback loops (e.g., mTORC2-mediated AKT phosphorylation) or bypass signaling, leading to more complete and durable suppression of pro-growth signals like p-S6 and p-4E-BP1 [4] [5].

Key Insights for Research and Development

  • Promising Biomarkers: Clinical activity has been observed in tumors with specific molecular alterations, including PTEN mutations/loss, AKT mutations, and mTOR mutations [1] [3]. In other cancer types, NFE2L2 mutations have also been identified as potential predictors of response [6].
  • Managing Metabolic Toxicity: Like other PI3K/AKT/mTOR pathway inhibitors, this compound can cause treatment-induced hyperglycemia [1] [3]. Preclinical evidence suggests that co-administration with an insulin-suppressing diet can mitigate this side effect and improve anti-tumor efficacy [4] [5].
  • Rational Combination Partners: Beyond PI3Kα inhibitors, this compound combines effectively with chemotherapies (paclitaxel, carboplatin), hormone-targeted therapies (fulvestrant, palbociclib), and an insulin-suppressing diet for enhanced efficacy [4] [5] [3].

References

Molecular Target and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of sapanisertib revolves around its direct inhibition of the mTOR kinase within both mTOR complexes. The table below contrasts its action with that of first-generation rapalogs:

Feature First-Generation Rapalogs (e.g., Everolimus, Temsirolimus) This compound (Second-Generation Inhibitor)
Primary Target mTORC1 (partial inhibitor) mTORC1 and mTORC2 (dual inhibitor)
Mechanism Allosteric inhibition ATP-competitive inhibition
Effect on AKT Disrupts feedback loops, may increase AKT phosphorylation (Ser473) Suppresses AKT phosphorylation (Ser473) via mTORC2 inhibition [1] [2]
Downstream Effects Inhibits mTORC1 substrates (4E-BP1, S6K) Potently inhibits mTORC1 (p4E-BP1, pS6K, pS6) and mTORC2 (pAKT Ser473) substrates [3] [1] [2]

This dual inhibition is crucial because targeting only mTORC1 can lead to the activation of pro-survival feedback loops via AKT, potentially limiting the efficacy of rapalogs [4] [2]. By blocking both complexes, this compound provides a more comprehensive suppression of the PI3K/AKT/mTOR pathway.

Quantitative Inhibition Profile

This compound demonstrates high potency and selectivity for mTOR over related kinases. The following table summarizes its key quantitative inhibitory data from cell-free assays [5] [3]:

Target / Enzyme IC50 / Potency
mTOR Kinase 1 nM
PI3Kα 219 nM (>200-fold selective vs. mTOR)
PI3Kγ 221 nM (>200-fold selective vs. mTOR)
PI3Kδ 230 nM (>200-fold selective vs. mTOR)
PI3Kβ 5.293 µM (>5000-fold selective vs. mTOR)

This data confirms that this compound is a highly selective mTOR inhibitor with significantly lower potency against Class I PI3K isoforms [3].

Cellular and Pharmacodynamic Consequences

The inhibition of mTORC1/2 by this compound leads to several measurable cellular and phenotypic effects, which are summarized in the experimental data below:

Assay Type / Cell Line Observation / Effect Concentration / Condition Citation
Anti-proliferative Activity
Huh-7 (Liver cancer) IC50 = 0.007 µM 72-hour incubation [5]
MDA-MB-231 (Breast cancer) IC50 = 0.031 µM 72-hour incubation [5]
PC3 (Prostate cancer) EC50 = 0.1 µM 72-hour incubation [3]
Biomarker Modulation (Western Blot)
SKOV3, A2058 cells Decrease in pAKT (Ser473) 1-hour treatment [3]
SKOV3, A2058 cells Decrease in pS6K, pS6 (Ser235/236), p4E-BP1 1-hour treatment [3]
PANC-1 cells Inhibition of p4E-BP1, pS6K1, pAKT (Ser473) 10/50 nM, 24-hour treatment [3]
Functional Assays
PANC-1 cells Induction of apoptosis 10-100 nM, 72-hour treatment [3]
PANC-1 cells Disruption of cell cycle progression 50 nM, 48-hour treatment [3]
RAW 264.7 cells Suppression of IL-1β and IL-6 (mRNA and protein) LPS-stimulated cells [1]

Experimental Protocols for Key Assays

For researchers aiming to validate the activity of this compound in laboratory models, here are summaries of key experimental methodologies cited in the literature.

1. Western Blot Analysis for mTOR Signaling Modulation This is a standard method to confirm target engagement and pharmacodynamic effects [3].

  • Cell Treatment: Treat cancer cell lines (e.g., SKOV3, A2058, PANC-1) with this compound at concentrations ranging from low nanomolar to micromolar levels. A typical incubation time is 1 to 4 hours for acute phosphorylation changes, though longer treatments (e.g., 24 hours) are also used [5] [3].
  • Cell Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
  • Antibody Incubation: Probe the membrane with specific primary antibodies against:
    • Phospho-S6 Ribosomal Protein (Ser235/236)
    • Phospho-4E-BP1 (Thr37/46)
    • Phospho-AKT (Ser473)
    • Phospho-NDRG1 (Thr346) - A specific biomarker for mTORC1 activity.
    • Corresponding total proteins for loading normalization.
  • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection systems. Densitometric analysis can quantify the extent of inhibition.

2. Anti-proliferative/Cytotoxicity Assay (MTT Assay) This protocol measures the effect of this compound on cell viability and proliferation [5].

  • Cell Plating: Seed cells in 96-well plates at a density determined by their growth rate.
  • Compound Treatment: After cell attachment, treat with a serial dilution of this compound. A common treatment duration is 72 hours.
  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow formazan crystal formation.
  • Solubilization and Measurement: Solubilize the formed crystals with DMSO or another solvent. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/EC50 values using non-linear regression analysis.

mTOR Signaling Pathway and this compound Mechanism

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific points targeted by this compound:

G PI3K Growth Factor Signaling AKT_inactive AKT (Inactive) PI3K->AKT_inactive Activates AKT_active AKT (Active) AKT_inactive->AKT_active PIP3 mTORC1 mTORC1 AKT_active->mTORC1 Activates mTORC2 mTORC2 AKT_active->mTORC2 Feedback Loop S6K_4EBP1 S6K / 4E-BP1 (Phosphorylated) mTORC1->S6K_4EBP1 Phosphorylates Cell_Growth Protein Synthesis Cell Growth & Proliferation S6K_4EBP1->Cell_Growth Promotes Invisible This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Rapalog Rapalogs Rapalog->mTORC1 Partially Inhibits

This compound directly inhibits mTOR kinase in both mTORC1 and mTORC2 complexes, blocking downstream signaling and preventing feedback AKT activation.

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Sapanisertib is a next-generation mTOR inhibitor designed to overcome the limitations of earlier rapamycin analogs (rapalogs) like everolimus and temsirolimus [1]. While rapalogs primarily inhibit mTORC1, this incomplete blockade can lead to feedback activation of AKT via mTORC2, potentially compromising anti-tumor efficacy and contributing to drug resistance [2] [1]. As a potent ATP-competitive inhibitor, this compound directly targets the catalytic site of the mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 complexes [3] [4] [5].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTORC1 mTORC1 Complex mTOR->mTORC1 mTORC2 mTORC2 Complex mTOR->mTORC2 S6K p-S6K mTORC1->S6K EBP1 p-4E-BP1 mTORC1->EBP1 AKT_S473 p-AKT (Ser473) mTORC2->AKT_S473 S6K->RTK Feedback Loop This compound This compound This compound->mTORC1 This compound->mTORC2

This compound inhibits mTORC1/2 to block downstream signaling and a feedback loop that can cause resistance to rapalogs.

Clinical Trial Activity and Tolerability

This compound has been evaluated as a single agent and in combination with other therapies in multiple Phase I and II trials, demonstrating a manageable safety profile and preliminary anti-tumor activity in heavily pre-treated patients with advanced solid malignancies [2] [6] [4].

The table below summarizes key efficacy findings from recent clinical studies.

Study (Combination) Phase Patient Population Key Efficacy Findings

| This compound + Ziv-aflibercept [2] | I | Advanced solid tumors (n=55, median 4 prior lines) | Disease Control Rate (DCR): 78% • Partial Response (PR): 4% (2 pts) • Stable Disease (SD): 74% (37 pts) | | This compound + Carboplatin + Paclitaxel [6] | I | mTOR pathway aberrant tumors (n=19, 63% with ≥3 prior lines) | DCR: 68% • PR: 2 pts (Renal cell, Prostate) • SD: 11 pts | | This compound + Metformin [4] | I | Advanced solid tumors with mTOR/AKT/PI3K pathway alterations (n=30, median 4 prior lines) | DCR: 63% • PR: 4 pts (3 with PTEN mutations) • SD: 15 pts | | This compound + Paclitaxel [1] | II | Pre-treated metastatic urothelial carcinoma (n=22, median 3 prior lines) | • Objective Response Rate: 13.6% (3 pts) • Median Progression-Free Survival: 2.7 months • Median Overall Survival: 6.9 months |

The most frequent treatment-related adverse events (AEs) across studies include hypertension, fatigue, anorexia, hypertriglyceridemia, diarrhea, nausea, mucositis, and hyperglycemia [2] [6] [4]. Grade 3-4 AEs, while less common, can include hematologic toxicities (anemia, neutropenia, thrombocytopenia) and metabolic issues (hyperglycemia) [6] [4]. Dosing schedules often use intermittent administration (e.g., 3-5 days on, 2-4 days off) to improve tolerability [2] [6].

Experimental Protocols from Clinical Studies

Here are the detailed methodologies from key clinical trials investigating this compound combinations.

1. Phase I Study of this compound with Ziv-aflibercept [2]

  • Objective: To assess safety, tolerability, and determine the Maximum Tolerated Dose (MTD) of the combination.
  • Patient Population: Adults with advanced metastatic solid tumors resistant to standard treatment.
  • Dosing Schedule:
    • This compound: Orally, once daily on a "3 days on/4 days off" schedule, starting on Cycle 1 Day 2.
    • Ziv-aflibercept: Intravenously, once every 2 weeks (on Days 1 and 15 of a 28-day cycle).
  • Dose Escalation: A "3 + 3" design was used. This compound was tested at 3, 4, 5, and 6 mg, combined with Ziv-aflibercept at 2, 3, or 4 mg/kg.
  • MTD Defined: this compound 4 mg (3 days on/4 days off) + Ziv-aflibercept 3 mg/kg IV every 2 weeks.
  • Response Assessment: Tumor measurements were performed every 8 weeks per RECIST 1.1 criteria.

2. Phase I Study of this compound with Carboplatin and Paclitaxel [6]

  • Objective: To evaluate the safety and clinical response of the triplet combination in patients with mTOR pathway altered solid tumors.
  • Study Design: Open-label, Phase I.
  • Dosing Schedule (Example for Dose Level 4, the MTD):
    • Carboplatin: AUC 5 mg/mL•min, IV, every 3 weeks.
    • Paclitaxel: 60 mg/m², IV, weekly.
    • This compound: 4 mg, orally, on Days 2-4, 9-11, and 16-18 of a 21-day cycle. Note the sequential administration, with this compound given after chemotherapy, based on preclinical synergy data.
  • Endpoint Analysis: Dose-Limiting Toxicities (DLTs) were assessed in the first cycle. Tumor response was evaluated per RECIST 1.1.

3. Phase I Study of this compound with Metformin [4]

  • Objective: To determine the MTD and DLTs of the combination in patients with advanced cancers and relevant pathway alterations.
  • Patient Population: Patients with advanced solid tumors (with and without mTOR/AKT/PI3K pathway alterations).
  • Dosing Schedule:
    • Metformin Titration: A 14-day lead-in period in Cycle 1 to limit side effects. Doses ranged from 500 mg to 1,500 mg daily.
    • This compound: Started on Cycle 1, Day 15, at 3 or 4 mg once daily. Treatment continued in 4-week cycles.
  • Dose Escalation: A "3 + 3" design across four cohorts (e.g., this compound 3 mg + Metformin 500 mg; this compound 4 mg + Metformin 1,000 mg, etc.).
  • MTD Defined: this compound 4 mg daily + Metformin 1,000 mg daily.
  • Response Assessment: Tumor measurements were performed after Cycle 2 and subsequently every 8 weeks.

Conclusion

This compound represents a clinically active dual mTORC1/2 inhibitor with a manageable safety profile. Its development underscores the therapeutic strategy of complete mTOR pathway inhibition to overcome resistance mechanisms. Current evidence supports its continued investigation, especially in genomically selected patient populations and in rational combination regimens.

References

sapanisertib ATP-competitive mTOR kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Profile

Sapanisertib (CB-228, TAK-228, MLN0128) is a potent, selective, small-molecule inhibitor that directly targets the mTOR kinase by competing with ATP. Unlike first-generation rapalogs which primarily inhibit mTORC1, this compound provides dual inhibition of both mTORC1 and mTORC2 complexes [1]. This action simultaneously blocks mTORC1-driven protein synthesis and cell cycle progression, and mTORC2-mediated phosphorylation and activation of AKT at Ser473, thereby preventing the compensatory survival signaling that often limits rapalog efficacy [2] [3].

The diagram below illustrates the PI3K/AKT/mTOR pathway and this compound's mechanism of action.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway IGF1R Receptor Tyrosine Kinases (e.g., IGF-1R) PI3K PI3K IGF1R->PI3K Receptor Tyrosine Kinases (e.g., IGF-1R) Receptor Tyrosine Kinases (e.g., IGF-1R) AKT_mTORC2 AKT (inactive) PI3K->AKT_mTORC2 PIP3 mTORC2 mTORC2 AKT_mTORC2->mTORC2 Activates mTORC1 mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Angiogenesis Angiogenesis mTORC1->Angiogenesis via HIF-1α AKT_mTORC1 AKT (active) mTORC2->AKT_mTORC1 Phosphorylates (S473) AKT_mTORC1->mTORC1 Cell Growth Cell Growth AKT_mTORC1->Cell Growth Metabolism Metabolism AKT_mTORC1->Metabolism Proliferation Proliferation AKT_mTORC1->Proliferation Survival Survival AKT_mTORC1->Survival Sapan This compound Sapan->mTORC1 Sapan->mTORC2 Rapalog Rapalogs (e.g., Everolimus) Rapalog->mTORC1

Figure 1: this compound dually targets mTORC1/2, unlike rapalogs. This comprehensive inhibition suppresses tumor growth, survival, and angiogenesis.

Preclinical synergy is observed when this compound is combined with other agents. In canine mucosal melanoma models, a staggered administration of trametinib (MEK inhibitor) followed by this compound demonstrated superior tumor growth inhibition and reduced metastasis compared to concurrent treatment [4]. Similarly, this compound can reverse platinum resistance and enhance paclitaxel-induced cancer cell killing [5] [6].

Clinical Development and Efficacy

Clinical trials have evaluated this compound across multiple dosing schedules and combinations in patients with advanced solid tumors. Key efficacy data is summarized in the table below.

Cancer Type Combination Agent(s) Phase Key Efficacy Findings Notable Biomarkers Citation
Advanced Solid Tumors (Various) Ziv-aflibercept (VEGF trap) 1 Disease Control Rate (DCR): 78% (2/50 PR; 37/50 SD) - [2]
Advanced Solid Tumors (mTOR pathway altered) Carboplatin + Paclitaxel 1 DCR: 68% (2/17 PR; 11/17 SD) PTEN loss, EWSR1-POU5F1 fusion [5] [6]
Advanced Solid Tumors Metformin 1 DCR: 63% (4/30 PR; 15/30 SD) PTEN mutations (3/4 responders) [3]
Platinum-Resistant Ovarian Cancer Paclitaxel 2 34% reduction in risk of progression vs paclitaxel alone. mPFS: 5.8 mos vs 4.0 mos. Biomarker analysis ongoing (e.g., PTEN) [7]
Metastatic Urothelial Carcinoma Paclitaxel 2 ORR: 13.6% (3/22); mPFS: 3.5 months Activity seen in NFE2L2 mutant tumors [8]
Renal Cell & Endometrial Cancer Single Agent 1 1 CR; 9 PR (7 in RCC, 1 in endometrial cancer, 1 in carcinoid) - [1]

PR: Partial Response; SD: Stable Disease; DCR: Disease Control Rate (PR + SD + Complete Response); mPFS: Median Progression-Free Survival; ORR: Objective Response Rate

Safety and Tolerability

The safety profile of this compound is generally manageable, with toxicities consistent with the known class effects of mTOR inhibition.

  • Common Adverse Events: Frequently observed treatment-related adverse events include hyperglycemia, fatigue, anorexia, nausea, diarrhea, mucositis, rash, and hypertriglyceridemia [2] [5] [1].
  • Dose-Limiting Toxicities (DLTs): Key DLTs observed across studies include hyperglycemia, maculo-papular rash, asthenia, and stomatitis [1] [3].
  • Hematologic Toxicity: When combined with chemotherapy (carboplatin/paclitaxel), grade 3/4 anemia, neutropenia, and thrombocytopenia were reported [5] [6].
  • Recommended Doses: The maximum tolerated dose (MTD) varies by schedule. Established MTDs include 4 mg daily (3 days on/4 days off) with ziv-aflibercept [2], 4 mg daily (3 days on/4 days off) with carboplatin/paclitaxel [5], and 4 mg daily with 1000 mg metformin [3].

Key Experimental Protocols

For researchers, key methodological details from cited studies are outlined below.

1. In Vitro Cell Viability and Synergy Assay (from [4])

  • Cell Lines: Canine mucosal melanoma (e.g., M1, M5) or human cutaneous melanoma lines.
  • Plating: Seed cells in 96-well plates.
  • Drug Treatment:
    • For single-agent dose response: Add this compound in serial dilutions (e.g., 10 μM to 0.125 nM) 24 hours post-plating.
    • For combination studies (e.g., with trametinib): Use a fixed molar ratio (1:1) or staggered schedules.
  • Incubation: 72 hours.
  • Viability Readout: Perform MTS assay. Measure absorbance at 490nm.
  • Data Analysis: Calculate IC50 values. Synergy is determined using combination index (CI) or compared to single-agent activity.

2. In Vivo Xenograft Efficacy Study (from [4])

  • Animals: 6-8 week-old female nu/nu athymic nude mice.
  • Tumor Inoculation: Subcutaneously inject 1×10⁶ cancer cells (e.g., canine MM cells) into mouse flanks.
  • Randomization: Once tumors are established (75–150 mm³), randomize mice into treatment groups.
  • Dosing:
    • Drugs administered via oral gavage in vehicle (0.5% hydroxypropyl methylcellulose/0.2% Tween).
    • Example staggered schedule: Trametinib on Day 1, followed by this compound on Days 2-4.
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly. Calculate volume as (π/6) × (dim1 × dim2 × dim3).
    • Record body weight twice weekly to monitor tolerability.
  • Endpoint: Euthanize mice when tumors reach ~2000 mm³ or upon ≥20% body weight loss.

3. Pharmacodynamic (PD) Assessment in Surrogate Tissue (from [1])

  • Sample Collection: Collect skin punch biopsies from patients at baseline and after this compound dosing.
  • Protein Analysis: Use immunohistochemistry (IHC) or Western Blot to analyze phosphorylation levels of key mTOR pathway markers.
  • Key Biomarkers: Phosphorylation of S6 (S240/244), 4E-BP1 (T37/46), and NDRG1 (T346). Reduction indicates effective target engagement by this compound.

Future Directions and Repurposing Potential

  • Biomarker-Driven Therapy: Responses are pronounced in tumors with specific molecular alterations, particularly PTEN mutations/loss [3], NFE2L2 mutations [8], and rare fusions like EWSR1-POU5F1 [5]. Future trials will likely focus on these enriched populations.
  • Novel Antimalarial Application: Surprisingly, this compound exhibits potent multistage activity against Plasmodium falciparum, functioning as a dual inhibitor of parasite kinases PI4Kβ and PKG [9]. This opens a promising path for drug repurposing beyond oncology.

References

Comprehensive Application Notes and Protocols: Sapanisertib Dosing in Solid Tumor Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Sapanisertib (also known as CB-228/TAK-228/MLN0128) is an investigational, oral dual mTORC1/2 inhibitor that represents the next generation of mTOR pathway targeting agents. Unlike rapalogs (e.g., everolimus, temsirolimus) that primarily inhibit mTORC1, this compound acts as a potent, selective ATP-competitive inhibitor that suppresses both mTORC1 and mTORC2 complexes, providing more comprehensive pathway inhibition. This dual inhibition mechanism potentially addresses the AKT activation feedback loop commonly observed with mTORC1-only inhibition, which can limit the efficacy of rapalogs. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancer, with alterations occurring in approximately 40% of all solid tumors. The most common aberrations include PTEN loss (30%), PIK3CA mutations (13%), PTEN mutations (6%), and AKT mutations (1%), making this pathway a compelling therapeutic target. [1]

This compound has demonstrated promising antitumor activity across various preclinical models and early-phase clinical trials, particularly in malignancies with mTOR pathway alterations. Its development has included investigation as both monotherapy and in combination with other agents, including chemotherapy, targeted therapies, and metabolic modulators. The drug's pharmacokinetic profile supports multiple dosing schedules, and clinical trials have explored various administration regimens to optimize the therapeutic index. As an oral agent, this compound offers convenient administration for patients with advanced malignancies who have exhausted standard treatment options. [2]

Clinical Dosing Regimens

Monotherapy Dosing

Clinical trials have investigated multiple dosing schedules for this compound monotherapy to balance efficacy with tolerability. The maximum tolerated doses (MTDs) vary significantly based on the administration schedule, with more continuous dosing requiring lower daily doses compared to intermittent approaches. Phase I studies have established the following MTDs for different schedules: 6 mg once daily (QD), 40 mg once weekly (QW), 9 mg QD for 3 days on/4 days off each week (QD×3dQW), and 7 mg QD for 5 days on/2 days off each week (QD×5dQW). However, based on tolerability beyond the dose-limiting toxicity (DLT) evaluation period, the recommended expansion phase doses were reduced to 5 mg QD and 30 mg QW for further development in disease-specific cohorts. These adjustments reflect the need to maintain patients on therapy longer while managing chronic toxicities. [2]

Table 1: this compound Monotherapy Dosing Regimens from Phase I Trials

Dosing Schedule Maximum Tolerated Dose Recommended Expansion Dose Key Dose-Limiting Toxicities
Once Daily (QD) 6 mg 5 mg Hyperglycemia, maculo-papular rash
Once Weekly (QW) 40 mg 30 mg Hyperglycemia, fatigue
QD×3dQW 9 mg Not specified Asthenia, stomatitis
QD×5dQW 7 mg Not specified Asthenia, stomatitis
Combination Therapy Dosing

Combination regimens have been extensively explored to enhance the antitumor activity of this compound through synergistic mechanisms. These combinations leverage this compound's pathway inhibition with complementary agents targeting different resistance mechanisms or parallel pathways. The dosing schedules for combination therapies typically require modification from monotherapy MTDs to manage overlapping toxicities while maintaining efficacy.

Table 2: this compound Combination Therapy Dosing Regimens

Combination Agent Recommended Dose Dosing Schedule MTD Declaration
Metformin This compound 4 mg + Metformin 1,000 mg Daily dosing 4 mg/1,000 mg defined as MTD
Ziv-aflibercept This compound 4 mg + Ziv-aflibercept 3 mg/kg This compound: 3 days on/4 days off; Ziv-aflibercept: IV every 2 weeks 4 mg + 3 mg/kg defined as MTD
Carboplatin/Paclitaxel This compound 4 mg + Carboplatin AUC 5 + Paclitaxel 60 mg/m² This compound: Days 2-4, 9-11, 16-18; Chemotherapy: Standard schedules Triplet defined as MTD

The combination with metformin was based on the rationale that metformin inhibits the mTOR pathway through upstream activation of AMP-activated protein kinase (AMPK), potentially enhancing the antitumor activity of this compound. In the phase I study, patients received this compound (3 or 4 mg daily) together with metformin (500-1,500 mg daily), with all patients undergoing a 14-day titration period for metformin in cycle 1. The 4 mg/1,000 mg combination was defined as the maximum tolerated dose, with DLTs including grade 3 diarrhea, fatigue, and rash observed at higher dose levels. [3]

The combination with ziv-aflibercept (a VEGF inhibitor) explored an intermittent this compound schedule to manage toxicity while maintaining efficacy. The established MTD utilized this compound 4 mg orally 3 days on and 4 days off plus 3 mg/kg ziv-aflibercept intravenously every 2 weeks on a 28-day cycle. This schedule allowed for concurrent targeting of the mTOR and angiogenic pathways while managing the overlapping toxicities, particularly hypertension, fatigue, and gastrointestinal effects. [1]

The triplet combination with carboplatin and paclitaxel employed a sequential dosing approach where this compound was administered on Days 2-4, 9-11, and 16-18 of a 21-day cycle, with chemotherapy administered on standard schedules. This sequencing was based on preclinical data showing that sequential, rather than simultaneous, mTOR blockade after chemotherapy enhanced tumor cell killing. The MTD was determined as carboplatin AUC 5 mg/mL•min every 3 weeks, paclitaxel 60 mg/m² weekly, and this compound 4 mg on the sequential schedule. [4]

Safety and Toxicity Management

Adverse Event Profile

The safety profile of this compound is characterized by manageable but clinically significant class-effect toxicities associated with mTOR inhibition. The most frequent treatment-emergent adverse events across clinical trials include hyperglycemia, fatigue, nausea, anorexia, diarrhea, rash, and mucositis. These toxicities are generally dose-dependent and can be managed with supportive care, dose modifications, and careful patient monitoring. The incidence and severity of specific adverse events vary based on the dosing schedule, with more continuous administration associated with different toxicity profiles compared to intermittent schedules. [3] [1] [2]

Grade 3-4 treatment-related adverse events require careful monitoring and proactive management. Across studies, the most common clinically significant toxicities include:

  • Hyperglycemia: Occurring in approximately 13% of patients, requiring optimal anti-glycemic treatment including insulin
  • Fatigue: Reported in 7% of patients, sometimes serving as a dose-limiting toxicity
  • Rash: Maculo-papular in nature, occurring in 7% of patients
  • Gastrointestinal toxicities: Including diarrhea (7%) and mucositis
  • Hematologic effects: In combination with chemotherapy, including anemia (21%), neutropenia (21%), and thrombocytopenia (10.5%)

The ziv-aflibercept combination introduced additional toxicity considerations, with hypertension emerging as a frequent class-effect toxicity of VEGF inhibition. Other notable toxicities with this combination included hypertriglyceridemia, anorexia, and increased serum lipase. Importantly, no grade 5 events were reported in this combination study, suggesting that the toxicities were manageable with appropriate dose modifications and supportive care. [1]

Dose Modification Guidelines

Clinical trials have established clear dose modification guidelines for managing this compound-related toxicities. For grade ≥3 treatment-related toxicities, this compound dosing should be withheld until the event resolves to grade ≤1 or baseline values. If resolved within 28 days, treatment may be resumed at a ≥25% dose reduction or, for patients in dose-escalation phases, at the next lower dose level. For patients receiving ≤4 mg QD, the dosing frequency may be decreased to 5 days per week instead of reducing the daily dose. If this compound dosing is delayed for >28 consecutive days for treatment-related toxicity despite supportive treatment, or if more than two dose reductions are required, discontinuation of this compound therapy should be considered. [2]

Proactive management of expected toxicities is essential for maintaining patients on therapy. This includes:

  • Hyperglycemia management: Fasting serum glucose should be monitored regularly, and anti-glycemic agents should be initiated for persistent elevation. The protocol allows for optimal anti-glycemic treatment, including insulin, with grade 3 hyperglycemia lasting ≤14 days not considered a DLT if adequately managed.
  • Rash management: Topical steroids, oral antihistamines, and pulse oral steroids if necessary can mitigate dermatologic toxicity. Grade 3 rash lasting ≤3 days with appropriate treatment is not considered a DLT.
  • Mucositis management: Oral hygiene protocols, mucosal coating agents, and analgesic mouthwashes can reduce the severity and impact of mucositis.

Efficacy Data and Clinical Response

Antitumor Activity Across Tumor Types

This compound has demonstrated promising antitumor activity across various solid tumors, with particular efficacy observed in specific molecular subsets. In the phase I monotherapy study that included expansion cohorts in renal cell carcinoma (RCC), endometrial, and bladder cancer, among 116 treated patients, one patient with RCC achieved a complete response, and nine patients experienced partial responses (seven with RCC, one with carcinoid tumor, and one with endometrial cancer). The disease control rate (complete response + partial response + stable disease) across studies typically ranged from 63% to 78%, indicating meaningful disease stabilization even in heavily pretreated populations. [2] [5]

The combination with metformin showed particularly encouraging activity in patients with PTEN mutations. Of 30 evaluable patients, 4 achieved partial responses, and 15 achieved stable disease as best response, yielding a disease control rate of 63%. Notably, 3 of 4 responding patients had documented PTEN mutations, and 3 of 5 patients enrolled with PTEN mutations achieved partial responses. Responding tumor types included leiomyosarcoma (n=2), breast cancer (n=1), and endometrial cancer (n=1). One responding patient had both AKT and mTOR mutations, suggesting activity across multiple mTOR pathway alterations. [3]

The combination with carboplatin and paclitaxel demonstrated notable activity in two patients with specific molecular alterations. One patient with unclassified RCC harboring an EWSR1-POU5F1 fusion achieved a dramatic, deep partial response that lasted over 20 months after progressing on frontline nivolumab plus ipilimumab. Another patient with metastatic castrate-resistant prostate cancer harboring PTEN loss achieved partial response by both RECIST v1.1 and PSA50 criteria, with a time to treatment failure of 7 months. These responses suggest that molecular preselection may enhance the efficacy of this compound combinations in specific patient populations. [4]

Biomarkers and Patient Selection

Emerging evidence suggests that mTOR pathway alterations may serve as predictive biomarkers for this compound response. The most common genomic alterations in patients enrolled in these trials included PIK3CA (27%), PTEN (17%), AKT1/2 (10%), and mTOR (10%). The particularly strong response in patients with PTEN mutations across multiple studies suggests that this subset may derive disproportionate benefit from this compound-containing regimens. Additionally, responses were observed in patients with comutations, including one patient with leiomyosarcoma who had both PTEN and TSC mutations and a patient with breast cancer who had both PTEN and STK11 mutations. [3]

The disease control rates across studies are summarized in the following table:

Table 3: Efficacy Outcomes Across this compound Clinical Trials

Study Patients Evaluable Partial Response Stable Disease Disease Control Rate Notable Predictive Biomarkers
This compound + Metformin [3] 30 4 (13%) 15 (50%) 63% PTEN mutations (3/5 patients with PR)
This compound + Ziv-aflibercept [1] 50 2 (4%) 37 (74%) 78% Not specified
This compound + Carboplatin/Paclitaxel [4] 17 2 (12%) 11 (65%) 76% EWSR1-POU5F1 fusion, PTEN loss
This compound Monotherapy [2] 116 9 (8%) Not specified Not specified Not specified

Experimental Protocols

Clinical Trial Design Considerations

The phase I clinical trials of this compound followed standardized methodologies with some protocol-specific adaptations. The typical study design was an open-label, single-center phase I trial that employed a 3 + 3 dose-escalation design. Primary endpoints focused on safety and tolerability, determination of maximum tolerated dose (MTD), and characterization of dose-limiting toxicities (DLT) of the combination in patients with advanced cancers refractory to standard therapy. Secondary objectives included evaluation of preliminary anti-tumor efficacy per RECIST version 1.1, characterization of pharmacokinetic profiles, and assessment of mTOR pathway biomarkers. [3] [1]

One cycle typically consisted of 4 weeks of treatment (28 days), with tumor measurements performed following cycle 2 and subsequently every 8 weeks. In the combination studies, specific sequencing approaches were employed based on preclinical rationale. For example, in the carboplatin/paclitaxel combination, this compound was administered on days 2-4, 9-11, and 16-18 based on preclinical data showing improved efficacy with sequential rather than concomitant administration. The metformin combination included a 14-day metformin titration period in cycle 1 before introducing this compound to improve gastrointestinal tolerance. [3] [4]

Pharmacodynamic Assessment Methods

Comprehensive biomarker assessments were incorporated across this compound trials to demonstrate target engagement and pathway modulation. These included:

  • Surrogate tissue pharmacodynamics: Assessment of phosphorylation changes in S6, 4EBP1, and NDRG1 in skin biopsies pre- and post-treatment
  • Tumor tissue analysis: Paired tumor biopsies in subset of patients to evaluate pathway modulation in tumor tissue
  • Circulating biomarkers: In some studies, assessment of circulating factors such as sVEGFR1, PlGF, and bFGF to evaluate anti-angiogenic effects
  • Glucose metabolism monitoring: Regular assessment of fasting serum glucose and HbA1c to monitor metabolic effects of mTOR inhibition

The pharmacodynamic findings consistently demonstrated treatment-related reductions in TORC1/2 biomarkers, confirming target engagement across dosing schedules. The time-linear pharmacokinetics of this compound supported multiple dosing schedules, with exposure parameters correlating with pharmacodynamic effects and certain toxicities. [2] [5]

Patient Selection Criteria

Eligibility criteria across trials were generally consistent for phase I studies in advanced solid tumors. Key inclusion criteria comprised:

  • Age ≥18 years with locally advanced or metastatic solid tumors refractory to standard therapy
  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1
  • Adequate bone marrow, hepatic, and renal function
  • Fasting serum glucose ≤130 mg/dL and fasting triglycerides ≤300 mg/dL
  • Measurable disease per RECIST v1.1 (for expansion cohorts)

Specific exclusion criteria included:

  • Impaired cardiac function or significant active cardiovascular disease
  • History of diabetes mellitus with HbA1c >7% (with exceptions for well-controlled diabetes)
  • Impaired gastrointestinal function that may alter drug absorption
  • Prior treatment with AKT, PI3K, or dual PI3K/TORC1/2 inhibitors (in some studies)
  • Uncontrolled brain metastases (with exceptions for treated, stable metastases)

The following diagram illustrates the key signaling pathways targeted by this compound and its combinations:

pathway GrowthFactors Growth Factors/Receptors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 HIF1a HIF-1α mTORC1->HIF1a mTORC2->AKT CellGrowth Cell Growth/Progression S6K1->CellGrowth 4E-BP1->CellGrowth Angiogenesis Angiogenesis VEGF VEGF HIF1a->VEGF VEGF->Angiogenesis AMPK AMPK AMPK->mTORC1 Metformin Metformin Metformin->AMPK This compound This compound This compound->mTORC1 This compound->mTORC2 Zivaflibercept Ziv-aflibercept Zivaflibercept->VEGF

Diagram 1: this compound Mechanism and Combination Targets. This compound directly inhibits both mTORC1 and mTORC2 complexes. Metformin activates AMPK, which provides upstream mTOR inhibition. Ziv-aflibercept targets VEGF to inhibit angiogenesis.

Conclusion and Future Directions

This compound represents a promising dual mTORC1/2 inhibitor with demonstrated antitumor activity across various solid tumors, particularly those with mTOR pathway alterations such as PTEN mutations. The drug has shown a manageable safety profile with characteristic mTOR inhibitor toxicities that can be mitigated with appropriate dosing schedules and supportive care. The exploration of multiple dosing schedules has provided flexibility in balancing efficacy and tolerability, with intermittent schedules offering particularly promising therapeutic indices.

The combination strategies outlined in these application notes highlight the potential for enhanced efficacy through rational drug partnerships. The synergistic activity observed with metformin, ziv-aflibercept, and sequential chemotherapy provides a strong rationale for continued development of these approaches. Future research should focus on refined patient selection using biomarker strategies to identify those most likely to benefit from this compound-containing regimens. Additionally, further exploration of sequencing and scheduling optimization may enhance the therapeutic index of these combinations.

References

sapanisertib combination therapy paclitaxel trastuzumab

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for Sapanisertib + Paclitaxel

Trial Identifier & Cancer Type Phase Patient Population Treatment Regimen Key Efficacy Findings Common Grade ≥3 Adverse Events

| DICE / NCT03648489 [1] | Phase 2 | Advanced/Recurrent Platinum-Resistant Ovarian Cancer (n=134) | • Paclitaxel: 80 mg/m² IV, days 1, 8, 15 of a 28-day cycle. • This compound: 4 mg PO, days 2-4, 9-11, 16-18, 23-25. • Control: Paclitaxel alone. | • PFS HR: 0.66 (90% CI: 0.45-0.96); 34% reduction in risk of progression/death [1] [2]. | • Combination arm: 7% (vs 6.6% control). • Notable SAEs: GI disorders (11.4%), rash (2.9%) [1]. | | NCT02725268 [3] [4] | Phase 2 | Advanced, Recurrent, or Persistent Endometrial Cancer (n=173 in relevant arms) | • Paclitaxel: 80 mg/m² IV, days 1, 8, 15 of a 28-day cycle. • This compound: 4 mg PO, days 2-4, 9-11, 16-18, 23-25. • Control: Paclitaxel alone. | • Median PFS: 5.6 mo (combo) vs 3.7 mo (paclitaxel); HR 0.82 (95% CI: 0.58-1.15) [3]. • In endometrioid histology: PFS HR 0.66 (95% CI: 0.43-1.03) [3]. | • Grade ≥3 TEAEs: 89.5% (combo) vs 54.0% (paclitaxel alone) [3]. | | NCT02893930 [5] | Phase 2 | Rapalog-Resistant Pancreatic Neuroendocrine Tumors (n=13) | • This compound: 3 mg PO once daily, continuous dosing in 28-day cycles. • Single-agent study; paclitaxel not used in this trial. | • Objective Response: 0% in first stage. • Median PFS: 5.19 months [5]. | • Hyperglycemia (23%), fatigue, rash, diarrhea, nausea, vomiting [5]. |


Detailed Experimental Protocol

The following methodology is adapted from the DICE and endometrial cancer trials for the this compound and paclitaxel combination [1] [3] [4].

Study Design
  • Type: International, multicenter, randomized, open-label, phase II trial.
  • Arms:
    • Experimental: this compound in combination with weekly Paclitaxel.
    • Control: Weekly Paclitaxel alone.
  • Primary Endpoint: Progression-free survival (PFS) assessed per RECIST v1.1.
  • Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), safety, and biomarker analysis.
Patient Selection
  • Inclusion Criteria:
    • Histologically confirmed advanced cancer (e.g., high-grade epithelial ovarian, fallopian tube, primary peritoneal cancer, or endometrial cancer).
    • Disease progression after 1-2 prior lines of therapy (platinum-resistant for ovarian cancer).
    • At least one measurable lesion.
    • Fasting serum glucose ≤7 mmol/L (or ≤130 mg/dL).
  • Exclusion Criteria:
    • Prior treatment with a weekly taxane regimen.
    • Prior treatment with any PI3K, AKT, or mTOR inhibitor.
    • Uncontrolled diabetes mellitus.
    • Use of proton pump inhibitors (PPIs) within 7 days of the first dose.
Treatment Schedule (28-Day Cycle)

The dosing schedule is complex and designed with intermittent this compound administration to manage toxicity.

G cluster_day1 Day 1 cluster_day2_4 Days 2, 3, 4 cluster_day8 Day 8 cluster_day9_11 Days 9, 10, 11 cluster_day15 Day 15 cluster_day16_18 Days 16, 17, 18 cluster_day23_25 Days 23, 24, 25 Title 28-Day Treatment Cycle Workflow Day1 Paclitaxel IV 80 mg/m² Title->Day1 Day2_4 This compound PO 4 mg Day1->Day2_4 Day8 Paclitaxel IV 80 mg/m² Day2_4->Day8 Day9_11 This compound PO 4 mg Day8->Day9_11 Day15 Paclitaxel IV 80 mg/m² Day9_11->Day15 Day16_18 This compound PO 4 mg Day15->Day16_18 Rest Rest Period (Days 19-22, 26-28) Day16_18->Rest Day23_25 This compound PO 4 mg Day23_25->Rest Rest->Day23_25

Dose Modification Guidelines
  • This compound Dose Reduction Schedule:
    • First occurrence of intolerable AE: Interrupt dose, then reduce to 2 mg.
    • Second occurrence: Further reduce to 2 mg, 5 days per week.
  • Paclitaxel:
    • Hold for absolute neutrophil count < 1.5 x 10⁹/L or platelet count < 100 x 10⁹/L.
    • For severe neutropenia or peripheral neuropathy, reduce subsequent doses by 20%.
Safety and Monitoring
  • Required Pre-medication for Paclitaxel (to prevent hypersensitivity reactions):
    • Dexamethasone: 20 mg oral or IV, approximately 12 and 6 hours before paclitaxel.
    • Diphenhydramine (or equivalent): 50 mg IV, 30-60 minutes before paclitaxel.
    • H2-receptor antagonist (e.g., ranitidine): 50 mg IV, 30-60 minutes before paclitaxel [6].
  • Critical Monitoring Parameters:
    • Hyperglycemia: Fasting glucose should be monitored closely; anti-hyperglycemic agents may be required.
    • Myelosuppression: Complete blood counts weekly.
    • Other: Gastrointestinal symptoms, rash, fatigue, and renal function.

Mechanism of Action & Pathway

This compound is a potent, selective, ATP-competitive inhibitor that targets the catalytic site of mTOR, leading to the dual inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [7] [5].

This dual inhibition is crucial because first-generation mTOR inhibitors (rapalogs) only suppress mTORC1. This incomplete inhibition can lead to feedback activation of AKT via mTORC2, potentially causing therapy resistance. By blocking both complexes, this compound provides more comprehensive pathway suppression and can overcome resistance to rapalogs [4] [5]. Paclitaxel promotes microtubule stabilization and mitotic arrest, and its combination with this compound may lead to enhanced cytotoxic effects [4].


Discussion for Researchers

The combination of this compound and paclitaxel shows promise, particularly in platinum-resistant ovarian cancer, where it has met its primary endpoint in a phase 2 trial and is considered phase 3-ready [1] [2]. The benefit appears more pronounced in specific histological subtypes, such as endometrioid endometrial cancer [3].

  • Key Consideration - Toxicity Management: The addition of this compound significantly increases toxicity, particularly hyperglycemia and gastrointestinal events. Proactive monitoring and dose modification are critical for patient safety and maintaining dose intensity [3] [5].
  • The Gap with Trastuzumab: While a phase 1b study of this compound, paclitaxel, and trastuzumab in advanced solid tumors was completed years ago (NCT02049060), detailed results and protocols have not been published in the available literature. Developing a new protocol for this triple combination would require careful consideration of overlapping toxicities (e.g., cardiac function with trastuzumab) and potential drug interactions.

References

sapanisertib relapsed refractory ALL treatment schedule

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Protocol & Schedule

The following table summarizes the core elements of the sapanisertib monotherapy regimen for relapsed/refractory ALL [1]:

Protocol Component Details
Study Identifier NCT02484430 [1]
Phase Phase II [1]
Patient Population Adults with relapsed/refractory B- or T-cell ALL; median of 3 prior lines of therapy [1]
Dosage & Formulation 3 mg, oral, milled formulation [1]
Dosing Schedule Once daily for 21 days, followed by a 7-day rest period [1]
Cycle Duration 28 days [1]

| Dose Modifications | Dose escalation (from Cycle 3): 4 mg daily for 21 days/28-day cycle. Further escalation (from Cycle 5): 4 mg daily continuously. Dose reductions: 2 mg daily (21 days) or 2 mg daily (5 days/week for 3 weeks) [1] |

Key Efficacy and Safety Outcomes

The trial's findings, particularly regarding efficacy and safety, are crucial for researchers to contextualize the treatment schedule.

Outcome Measure Results
Best Overall Response Stable disease in 2 of 16 patients (12.5%). No complete or partial responses were observed [1].
Treatment Continuation Only 3 patients (19%) were able to proceed to Cycle 2 [1].
Common Grade 3-4 Non-Hematologic Toxicities Mucositis (3 patients), hyperglycemia (2 patients) [1].
Other Grade 3-4 Toxicities Hepatic failure, seizures, confusion, pneumonitis, anorexia (1 patient each) [1].
Grade >2 Hematologic Toxicities Leukopenia (3 patients), lymphopenia (2 patients), thrombocytopenia, neutropenia (1 patient each) [1].
Pharmacodynamic Analysis Immunoblotting of patient samples indicated limited impact on phosphorylation of key mTOR pathway substrates (4EBP1, S6, AKT), suggesting insufficient target inhibition [1].

Pharmacological and Biomarker Analysis Protocols

The study included detailed pharmacological analyses to understand drug exposure and target engagement.

  • Pharmacokinetic (PK) Sampling: Blood samples for PK analysis were collected from patients at specified time points: pre-dose, and at 1, 2, 4, and 6-8 hours post-dose on Day 8 of Cycle 1. The analysis demonstrated that drug exposures in ALL patients were similar to those previously observed in patients with solid tumors [1].
  • Pharmacodynamic (PD) Biomarker Assessment: To evaluate the biological effect of this compound, serial bone marrow aspirates were collected. The protocol involved performing immunoblotting on these samples to detect changes in the phosphorylation levels of key mTOR pathway proteins, including:
    • 4EBP1 (a downstream substrate of mTORC1)
    • S6 (a downstream substrate of mTORC1)
    • AKT (phosphorylated at Ser473, a target of mTORC2) [1]
  • Key PD Finding: The results showed a limited impact on the phosphorylation of these biomarkers, providing a mechanistic explanation for the lack of clinical efficacy observed in the trial [1].

mTOR Signaling Pathway and Experimental Rationale

The rationale for using this compound in ALL was based on its mechanism as a dual TORC1/TORC2 inhibitor. The diagram below illustrates the targeted pathway and the experimental workflow for biomarker analysis.

G GrowthSignals Growth Signals (PI3K/AKT) mTORC1 mTOR Complex 1 (TORC1) GrowthSignals->mTORC1 mTORC2 mTOR Complex 2 (TORC2) GrowthSignals->mTORC2 pS6 p-S6 Ribosomal Protein mTORC1->pS6 p4EBP1 p-4EBP1 mTORC1->p4EBP1 pAKT p-AKT (Ser473) mTORC2->pAKT CellGrowth Cell Growth & Survival pS6->CellGrowth p4EBP1->CellGrowth pAKT->GrowthSignals Feedback Loop pAKT->CellGrowth This compound This compound Inhibition Dual Inhibition This compound->Inhibition Inhibition->mTORC1 Inhibits Inhibition->mTORC2 Inhibits

Application Notes for Researchers

  • Patient Selection Considerations: The study initially required patients to have failed two prior treatments but was later amended to include any number of prior therapies and newly diagnosed patients unfit for standard induction. Key inclusion criteria mandated active leukemia (≥10% blasts in bone marrow) and fasting blood glucose <130 mg/dL due to the known hyperglycemic risk of mTOR inhibitors [1].
  • Toxicity Management: Vigilant monitoring and prophylaxis are essential. The protocol mandated daily in-home blood glucose monitoring. Pre-emptive management of mucositis is recommended, as it was the most frequent grade 3-4 non-hematologic toxicity [1].
  • Interpretation of Findings: The primary takeaway for drug developers is that while the schedule was well-tolerated, single-agent this compound did not achieve sufficient mTOR pathway inhibition or demonstrate clinically meaningful efficacy in relapsed/refractory ALL [1]. Future efforts may need to explore combination therapies or different dosing strategies to overcome the lack of target engagement observed.

References

sapanisertib phase II trial dosing 3mg 4mg 5mg

Author: Smolecule Technical Support Team. Date: February 2026

Sapanisertib Phase II Trial Dosing & Efficacy

Tumor Type / Population Regimen Dosing Schedule Primary Efficacy Findings
Rapalog-resistant Advanced PNET [1] This compound monotherapy 3 mg orally, once daily (continuous, 28-day cycle) No objective responses; median PFS: 5.19 months; study did not proceed to Stage 2 [1]
Relapsed/Refractory ALL [2] This compound monotherapy 3 mg orally, daily (21 days on, 7 days off in 28-day cycle) Best response: Stable Disease (12.5%); 19% of patients proceeded to Cycle 2 [2]

| Advanced ATC & RAIR DTC [3] | this compound monotherapy | Recommended Phase II Dose: 5 mg orally, daily | ATC: 22.2% Stable Disease; PFS at 4 months: 11% DTC: 4.5% Partial Response; 63.6% Stable Disease [3] | | Advanced Solid Tumors [4] | this compound + Metformin | this compound 3 mg or 4 mg daily + Metformin (500-1500 mg daily) | Disease Control Rate (PR + SD): 63%; 4 mg/1000 mg defined as MTD [4] |

Safety and Tolerability of this compound Dosing

The safety profile of this compound was consistent across trials, with hyperglycemia as a primary concern. Higher-grade adverse events were common, and dosing often required careful management [1] [2] [3].

Adverse Event Frequency in 3 mg Monotherapy (PNET trial) [1] Frequency in 5 mg Monotherapy (Thyroid cancer trial) [3] Frequency in 4 mg Combination (Solid tumors trial) [4]
Hyperglycemia 23% (G3) Common (G3 specifics not listed) 13% (G3-5)
Fatigue Not Specified (G3) Grade 3 occurred 7% (G3-5)
Rash Occurred Grade 3 occurred 7% (G3-5)
Mucositis Not reported Not specified Not applicable
Diarrhea Occurred Grade 3 occurred 7% (G3-5)
Anorexia Not reported Grade 3 occurred Occurred (Grade not specified)

Experimental Protocol Summary

The following methodology is synthesized from the cited Phase II trials [1] [2] [3].

  • Study Design: Typically open-label, single-arm or randomized Phase II trials. Some feature a two-stage design where an initial response evaluation in a small cohort determines whether the study expands.
  • Patient Population: Patients with advanced, metastatic, or recurrent solid tumors or hematologic malignancies that are resistant to standard therapies. Prior lines of therapy are often extensive (median of 3-4).
  • Dosing Administration:
    • This compound is administered orally, once daily.
    • In monotherapy studies, dosing is either continuous (28-day cycle) or intermittent (e.g., 21 days on/7 days off in a 28-day cycle) [1] [2].
    • For combination therapy, a dose titration period for the companion drug (e.g., 14 days for metformin) may be implemented in the first cycle [4].
  • Dose Determination: The 3 mg and 5 mg doses were likely established based on prior Phase I studies. The 4 mg dose in combination with metformin was defined as the Maximum Tolerated Dose (MTD) in its specific context [4].
  • Response Assessment: Tumor measurements are conducted radiologically at predefined intervals (e.g., after every 2 cycles, then every 8 weeks) using standard criteria like RECIST.
  • Safety Monitoring: Patients are continuously monitored for adverse events, with severity graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Special attention is paid to metabolic panels for hyperglycemia.
  • Pharmacodynamic Analysis: Some studies include serial collection of blood or tissue samples to assess target inhibition by evaluating phosphorylation status of mTOR pathway proteins (e.g., S6, 4EBP1, AKT) via immunoblotting [2].

This compound Mechanism of Action

The diagram below illustrates the proposed mechanism of this compound and its combination with metformin, as investigated in the clinical trials [4].

G GrowthSignals Growth Signals (e.g., PI3K/AKT activation) mTORC2 mTORC2 Complex GrowthSignals->mTORC2 mTORC1 mTORC1 Complex CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth mTORC2->mTORC1 This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Metformin Metformin AMPK AMPK Activation Metformin->AMPK AMPK->GrowthSignals Inhibits (Upstream)

This visual workflow shows the dual inhibition of mTORC1/2 by this compound and the upstream action of metformin via AMPK activation.

Research Implications

Available evidence suggests that This compound monotherapy at 3-5 mg has shown limited efficacy as a single agent in most advanced, treatment-resistant cancers studied [1] [2] [3]. Future research directions may include:

  • Patient Selection: Focusing on patients whose tumors harbor specific genomic alterations in the PI3K/AKT/mTOR pathway (e.g., PTEN mutations) may improve outcomes, as suggested by the higher response rate in this subgroup within the combination trial [4].
  • Rational Combinations: The enhanced disease control rate observed with this compound and metformin highlights the potential of rational combination therapies to overcome resistance mechanisms [4]. Other combinations, such as with paclitaxel in endometrial cancer, are also being explored [5].

References

Sapanisertib Dosing Schedules in Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Schedule Regimen Details Clinical Context Key Findings Source (ClinicalTrials.gov ID)
Intermittent (21-day cycle) 3 mg orally daily on Days 1-21 of a 28-day cycle. Monotherapy for relapsed/refractory Acute Lymphoblastic Leukemia (ALL). Limited efficacy as a single agent; 19% of patients proceeded to Cycle 2. [1] (NCT02484430)
Intermittent (within 28-day cycle) 4 mg orally on Days 2-4, 9-11, 16-18, 23-25. Combined with weekly paclitaxel (Days 1, 8, 15) in platinum-resistant ovarian cancer and advanced endometrial cancer. Improved PFS in ovarian cancer; improved PFS in endometrial cancer (especially endometrioid histology). [2] [3] (NCT03648489, NCT02725268)
Continuous Dosing 2 mg orally daily on a continuous schedule. Combined with alisertib (given intermittently) in refractory solid tumors. Manageable safety profile at this RP2D; modest clinical benefit. [4] (NCT02719691)
Continuous Dosing 3 mg orally daily on a continuous schedule in 28-day cycles. Monotherapy for rapalog-resistant pancreatic neuroendocrine tumors (PNETs). Study terminated after first stage due to lack of objective response; median PFS was 5.19 months. [5] (NCT02893930)

Detailed Experimental Protocols

The efficacy and safety of these schedules are evaluated through standardized clinical trial designs and laboratory assessments.

Clinical Trial Design and Treatment Administration

The protocols for the key combination studies typically involve a 28-day cycle with a specific sequence to manage overlapping toxicities, particularly when combined with weekly paclitaxel.

G C1 Cycle Day 1 C8 Cycle Day 8 Paclitaxel Paclitaxel IV 80 mg/m² C1->Paclitaxel a1 Sapanisertib Dosing (Days 2-4) C1->a1 C15 Cycle Day 15 C8->Paclitaxel a2 This compound Dosing (Days 9-11) C8->a2 C22 Cycle Day 22-25 C15->Paclitaxel a3 This compound Dosing (Days 16-18) C15->a3 a4 This compound Dosing (Days 23-25) C22->a4 This compound This compound PO 4 mg a1->this compound a2->this compound a3->this compound a4->this compound

Figure: Example of an intermittent dosing schedule for this compound in combination with weekly paclitaxel, as used in the DICE and endometrial cancer trials [2] [3].

  • Procedure:
    • Treatment Cycles: Patients receive treatment in 28-day cycles until disease progression, unacceptable toxicity, or withdrawal of consent [5] [3].
    • Combination Dosing (Intermittent): On days when both drugs are administered, this compound is typically given on the days following paclitaxel infusion (e.g., paclitaxel on Day 1, this compound on Days 2-4) [2] [3]. This sequence is based on preclinical data suggesting improved efficacy with sequential rather than simultaneous administration [6].
    • Dose Modifications: Predefined dose reduction schemes (e.g., from 4 mg to 3 mg, or to an abbreviated weekly schedule) are used to manage treatment-related toxicities [5] [1].
Safety and Efficacy Assessments

Rigorous monitoring is essential due to the known toxicities of this compound and chemotherapeutic partners.

  • Safety Monitoring:

    • Adverse Events (AEs): AEs are recorded from the first dose until 30 days after the last dose and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [5].
    • Laboratory Tests: These include complete blood counts and comprehensive metabolic panels to monitor for hematological toxicity, hepatotoxicity, and renal function [5] [7].
    • Metabolic Monitoring: Fasting blood glucose and hemoglobin A1c (HbA1c) are monitored at baseline and throughout the study. Patients are often provided with home glucometers for daily fasting glucose checks [5] [1] [4]. Hyperglycemia is a common and dose-limiting toxicity [7].
  • Efficacy Assessments:

    • Tumor Imaging: Computed tomography (CT) or magnetic resonance imaging (MRI) scans of the chest, abdomen, and pelvis are performed at baseline and then regularly, often every 8 weeks, to assess tumor response [5] [3].
    • Response Criteria: Tumor response is evaluated by investigators using standardized criteria such as Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [5] [7] [3]. Key endpoints include Objective Response Rate (ORR), Progression-Free Survival (PFS), and Disease Control Rate (DCR).
Pharmacodynamic and Biomarker Analysis

These analyses help confirm target engagement and identify potential biomarkers of response.

  • Immunoblotting:
    • Procedure: Serial samples (e.g., peripheral blood mononuclear cells (PBMCs), skin biopsies, or tumor tissues) are collected at baseline and after treatment initiation. Protein lysates are subjected to Western blot analysis to detect changes in phosphorylation levels of key mTOR pathway substrates, such as S6, 4EBP1, and AKT [1] [7]. A reduction in phosphorylation indicates effective pathway inhibition by this compound.

Safety and Tolerability Profile

Understanding the toxicity profile is critical for protocol design and patient management. The most frequent treatment-related adverse events are summarized below.

Adverse Event Frequency & Grade (Examples from Trials) Management Strategies
Hyperglycemia Very common. Grade 3: 23% in PNET trial [5]; Grade 3-4: 2/16 pts in ALL trial [1]. A known DLT [7]. Mandatory fasting glucose ≤130 mg/dL or HbA1c ≤7% for enrollment [5] [1]. Home glucose monitoring and optimal anti-glycemic treatment (e.g., insulin) [7] [4].
Mucositis/Stomatitis Grade 3: 3/16 pts in ALL trial [1]. A frequent DLT for certain schedules [7]. Supportive care with topical analgesics/mouthwashes. Dose interruption and reduction may be necessary.
Fatigue Common. Grade 3-4: reported in solid tumor combinations [4]. Supportive care; dose modification for severe cases.
Rash Common. Maculo-papular rash was a DLT in the phase 1 study [7]. Topical steroids, oral antihistamines, and pulse oral steroids if necessary [7].
Hematologic Toxicity In combo with chemo: Anemia (21%), Neutropenia (21%), Thrombocytopenia (10.5%) [6]. Monitor blood counts. Dose delays and growth factor support per institutional guidelines.

Key Application Considerations

  • Schedule Selection Rationale: The move towards intermittent dosing, especially in combination with chemotherapy, is driven by the need to improve tolerability while maintaining efficacy. Preclinical data support that sequential administration of this compound after paclitaxel may enhance cancer cell killing [6].
  • Biomarker-Driven Approach: The presence of alterations in the PI3K/AKT/mTOR pathway (e.g., PTEN loss) may enrich for responders [6] [8]. Incorporating biomarker analysis into your protocol is strongly recommended.
  • Dosing Formula: The available evidence supports a Recommended Phase 2 Dose (RP2D) of 4 mg using an intermittent schedule (e.g., 3 days on/4 days off weekly) when combined with weekly paclitaxel [2] [3]. For continuous monotherapy, 2-3 mg daily has been used, but with noted tolerability challenges [5] [4].

References

sapanisertib hormone receptor positive breast cancer combination

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data: Sapanisertib plus Fulvestrant

A phase II clinical trial provides the most direct evidence for using this compound in combination with fulvestrant for postmenopausal women with estrogen receptor-positive/HER2-negative (ER+/HER2-) advanced or metastatic breast cancer that progressed on prior aromatase inhibitor therapy [1] [2].

Tabulated Efficacy and Safety Outcomes [1] [2]

Parameter Fulvestrant Alone Fulvestrant + this compound (Daily) Fulvestrant + this compound (Weekly)
Median PFS (Primary Endpoint) 3.5 months 7.2 months 5.6 months
Hazard Ratio (HR) for PFS (Reference) 0.77 (95% CI, 0.47–1.26) 0.88 (95% CI, 0.53–1.45)
Prior CDK4/6 Inhibitor Use ~35% of patients ~33% of patients ~35% of patients
PFS Benefit in Prior CDK4/6 Users Greatest benefit seen in this subgroup Greatest benefit seen in this subgroup Greatest benefit seen in this subgroup
Common Adverse Events (AEs) Nausea, vomiting, hyperglycemia (less frequent) Nausea, vomiting, hyperglycemia (more frequent) Nausea, vomiting, hyperglycemia (more frequent)
Discontinuation due to AEs 4% 32% 36%

Conclusions and Limitations The trial concluded that while the combination therapy resulted in a numerical improvement in PFS, the results were not statistically significant [1]. The increased toxicity and high discontinuation rates in the combination arms led the authors to note that further development of this compound with these specific dosing schedules in this setting is not supported by the data [1] [2]. However, the greatest PFS benefit was observed in patients who had previously received CDK4/6 inhibitors, suggesting a potential role for mTOR inhibition in overcoming resistance to prior therapies [1].

Mechanism of Action and Rationale for Combination

This compound is an investigational, oral, potent, and highly selective ATP-competitive inhibitor of mTOR kinase with dual specificity against both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [3].

Overcoming Endocrine and CDK4/6 Inhibitor Resistance Cross-talk between ER signaling and the PI3K/AKT/mTOR pathway is a key mechanism of resistance to endocrine therapy in breast cancer [1]. This pathway provides an escape mechanism that allows tumor cells to proliferate even when ER signaling is blocked. Furthermore, preclinical models implicate this pathway in resistance to CDK4/6 inhibitors [1]. Dual inhibition of both mTOR complexes with this compound may offer a more complete pathway blockade than first-generation mTORC1-only inhibitors (like everolimus), potentially preventing the feedback activation of AKT that can occur with selective mTORC1 inhibition [1] [4].

The diagram below illustrates the mechanism of this compound in the context of breast cancer cell signaling and resistance.

G cluster_normal Endocrine-Sensitive State cluster_resistant Resistant State & this compound Action Estrogen Estrogen ER ER Estrogen->ER Binding NormalProlif NormalProlif ER->NormalProlif Promotes PI3K PI3K HyperProlif HyperProlif ER->HyperProlif Bypass AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 AKT->mTORC2 Activates mTORC1->HyperProlif Drives mTORC2->AKT Feedback This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Emerging Research and Future Directions

Research continues to explore how to best utilize this compound's mechanism of action.

Multi-Node Pathway Inhibition A promising strategy to overcome the limitations of single-node inhibitors is multi-node inhibition. Recent preclinical research demonstrates that combining this compound (mTORC1/2 inhibitor) with serabelisib (a PI3Kα inhibitor) more effectively suppresses the PI3K/AKT/mTOR pathway than either agent alone or compared to other approved single-node inhibitors [4]. This combination achieved more complete inhibition of key downstream signals like phosphorylated S6 and 4E-BP1 [4]. Furthermore, this dual-inhibition approach showed efficacy when combined with other relevant agents, including CDK4/6 inhibitors (palbociclib), endocrine therapies (fulvestrant, elacestrant), and chemotherapies (paclitaxel, carboplatin) in preclinical models of breast and endometrial cancer [4].

Other Combination Strategies this compound is also being investigated in other combinations for solid tumors. A phase Ib study combined it with the Aurora A kinase inhibitor alisertib, based on evidence that PI3K/AKT/mTOR pathway activation can cause resistance to Aurora A inhibition [5]. One partial response was observed in a patient with ER+ breast cancer in this study [5].

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Combination Effects

This protocol outlines a method to evaluate the efficacy of this compound alone and in combination with other agents in breast cancer cell lines [4].

  • Cell Line Selection: Use ER+/HER2- breast cancer cell lines (e.g., MCF-7, T47D). Include lines with varying PI3K/AKT/mTOR pathway mutation status (e.g., PIK3CA mutant, PTEN null) if possible.
  • Compound Preparation:
    • Prepare stock solutions of this compound, fulvestrant, and/or other combination agents (e.g., CDK4/6 inhibitors) in DMSO. Aliquot and store at -20°C or -80°C.
    • On the day of treatment, prepare serial dilutions of the compounds in the appropriate cell culture medium. Ensure the final concentration of DMSO is consistent and non-cytotoxic across all treatment groups (typically ≤0.1%).
  • Cell Treatment and Viability Assay:
    • Seed cells in 96-well plates at a density determined to be in logarithmic growth phase at the time of analysis (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
    • The next day, treat cells with a range of concentrations of the single agents and their combinations. Include a DMSO vehicle control.
    • Incubate cells for 72-120 hours, depending on the doubling time of the cell line.
    • Assess cell viability using a validated assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay).
  • Data Analysis:
    • Calculate the percentage of cell viability relative to the vehicle control for each treatment.
    • Determine the half-maximal inhibitory concentration (IC50) for single agents using non-linear regression analysis.
    • Analyze drug combination effects using the Combination Index (CI) method described by Chou-Talalay, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism.

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol is used to confirm the on-target effects of this compound and its impact on the PI3K/AKT/mTOR signaling cascade [4].

  • Cell Treatment and Lysate Preparation:
    • Seed cells in 6-well or 12-well plates and treat with the desired concentrations of this compound, fulvestrant, or their combination for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control.
    • After treatment, wash cells with ice-cold PBS and lyse directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Scrape the lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at >12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration.
  • Gel Electrophoresis and Immunoblotting:
    • Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
    • Transfer the proteins to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Probe the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Key Primary Antibodies:
      • Phospho-S6 Ribosomal Protein (Ser235/236) - Readout for mTORC1 activity.
      • Phospho-4E-BP1 (Thr37/46) - Critical readout for cap-dependent translation; robust inhibition is a marker of effective multi-node blockade [4].
      • Phospho-AKT (Ser473) - Readout for mTORC2 activity.
      • Total S6, Total 4E-BP1, Total AKT - Loading controls.
    • The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection:
    • Detect the signal using enhanced chemiluminescence (ECL) substrate and visualize with a digital imager.
    • Compare the levels of phosphorylated proteins across treatment groups to assess the depth and duration of pathway inhibition.

Conclusion

This compound represents a mechanistically distinct approach to targeting the PI3K/AKT/mTOR pathway in HR+ breast cancer through dual mTORC1/2 inhibition. While its combination with fulvestrant demonstrated a numerically improved PFS, particularly in the post-CDK4/6 inhibitor setting, toxicity challenges with daily or weekly schedules have limited its further development in this specific context [1]. Future clinical success will likely depend on optimized dosing strategies, careful patient selection based on biomarkers, and its rational integration into multi-node inhibition regimens, as supported by compelling preclinical evidence [4].

References

Sapanisertib in Advanced Thyroid Carcinoma: Application Notes and Experimental Protocols for mTOR-Targeted Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background

Anaplastic thyroid carcinoma (ATC) represents one of the most aggressive solid tumors in oncology, with median survival rates typically measured in mere months following diagnosis. Despite multimodal treatment approaches incorporating surgery, radiation, and chemotherapy, treatment options for patients with recurrent or metastatic ATC remain severely limited. Similarly, patients with radioiodine refractory differentiated thyroid carcinoma (RAIR DTC) face poor outcomes after exhausting standard therapies, including multikinase inhibitors. The PI3K/AKT/mTOR pathway has been identified as a critical signaling cascade frequently dysregulated in thyroid cancers, particularly in the more aggressive variants, making it a rational therapeutic target. This pathway serves as a central regulator of fundamental cellular processes including cell growth, survival, and metabolism, with hyperactivation observed in nearly all malignant neoplasms [1].

Sapanisertib (TAK-228) is a novel, orally administered kinase inhibitor that uniquely targets both mammalian target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2). This dual inhibition strategy represents a significant advancement over first-generation mTOR inhibitors that primarily target only mTORC1. The therapeutic rationale for this compound in thyroid cancer stems from the frequent genetic alterations in the PI3K/AKT/mTOR pathway observed in ATC and advanced DTC. By simultaneously inhibiting both mTOR complexes, this compound potentially achieves more comprehensive pathway suppression, addressing a key resistance mechanism that has limited the efficacy of earlier mTOR-targeted therapies. This application note provides a comprehensive analysis of the phase I/II clinical trial evaluating this compound in advanced thyroid cancers, with detailed methodologies to guide researchers in implementing similar trial designs and experimental approaches [2] [3].

Trial Design and Patient Selection

The clinical investigation of this compound in advanced thyroid carcinomas employed a multicenter design with a safety run-in phase I component followed by a nonrandomized phase II trial specifically for ATC patients, plus an exploratory cohort for RAIR DTC patients. This innovative trial structure allowed for initial dose optimization while simultaneously evaluating efficacy in distinct patient populations with high unmet need. The trial implemented strict eligibility criteria to identify appropriate candidates for this compound therapy. Patients were required to have histologically confirmed ATC or RAIR DTC with measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. For the ATC cohort, patients must have experienced disease progression after at least one prior line of systemic therapy, while DTC patients needed documented radiographic progression following prior multikinase inhibitor treatment. Additional key inclusion criteria encompassed adequate organ function, fasting serum glucose levels within predetermined limits, and Eastern Cooperative Oncology Group performance status of 0-2, ensuring the enrolled population could tolerate the investigational therapy while providing meaningful safety and efficacy data [2].

The phase I component utilized a standard 3+3 dose escalation design to determine the recommended phase II dose (RP2D), while the phase II expansion evaluated efficacy at the established RP2D. This sequential approach balanced the need for thorough safety assessment with timely evaluation of antitumor activity. The trial's primary endpoint was strategically tailored to the aggressive nature of ATC, focusing on the proportion of ATC patients without disease progression at 4 months, recognizing that disease stabilization for this duration would represent a clinically meaningful outcome in this rapidly progressive malignancy. Key secondary endpoints included safety and tolerability assessed by Common Terminology Criteria for Adverse Events (CTCAE), overall response rate (ORR) per RECIST 1.1, progression-free survival (PFS), and overall survival (OS). This comprehensive endpoint structure allowed for multidimensional evaluation of this compound's clinical utility [2].

Table 1: Key Eligibility Criteria for Phase I/II Trial of this compound in Advanced Thyroid Cancer

Criterion Category Specific Requirements
Diagnosis Histologically confirmed ATC or RAIR DTC with measurable disease per RECIST 1.1

| Prior Therapy | ATC: Progression after ≥1 line of systemic therapy DTC: Progression after prior multikinase inhibitor | | Performance Status | ECOG 0-2 | | Organ Function | Adequate hematologic, hepatic, and renal function | | Metabolic Parameters | Fasting serum glucose ≤7 mmol/L |

Treatment Protocols and Methodologies

Dosing and Administration

The phase I dose escalation component of the trial evaluated multiple this compound dosing schedules to comprehensively characterize the pharmacokinetic profile and establish the optimal balance between efficacy and tolerability. Four distinct regimens were investigated: once daily (QD) continuous dosing, once weekly (QW) dosing, and two intermittent schedules (QD for 3 days on/4 days off QW and QD for 5 days on/2 days off QW). Through rigorous dose-limiting toxicity assessment, the maximum tolerated doses were established as 6 mg QD, 40 mg QW, 9 mg for the QD × 3 days QW schedule, and 7 mg for the QD × 5 days QW schedule. Based on longer-term tolerability data beyond the DLT evaluation period, the recommended phase II dose was established as 5 mg once daily continuously, which was subsequently utilized in the expansion cohorts [3].

For the phase II component, patients received this compound at the RP2D of 5 mg orally once daily in continuous 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal from the study. The protocol mandated comprehensive safety monitoring throughout the treatment period, with specific attention to known class effects of mTOR inhibitors, including hyperglycemia, rash, and gastrointestinal toxicities. Dose modification guidelines were predefined in the protocol, specifying criteria for dose reduction, interruption, and discontinuation based on the severity of adverse events. Specifically, for grade 2 hyperglycemia, temporary dose interruption was recommended until resolution to grade ≤1, with subsequent dose reduction upon resumption. For more severe (grade ≥3) treatment-related adverse events, protocol-mandated dose interruptions were required until recovery to grade ≤1, followed by dose reduction by 1-mg increments upon resumption [2] [3].

Efficacy Assessment Methodology

Tumor response assessments followed a standardized imaging schedule with computed tomography or magnetic resonance imaging performed at baseline and every 8 weeks thereafter throughout the treatment period. Response evaluation adhered strictly to RECIST version 1.1 guidelines, with all responses requiring confirmation by subsequent imaging at least 4 weeks later to distinguish durable tumor regression from transient changes. For patients with elevated serum biomarkers, including thyroglobulin for DTC patients, correlative biomarker assessments were performed at the same intervals as radiographic imaging, though biomarker changes alone were not considered sufficient for progression determination. Progressive disease was defined as a ≥20% increase in the sum of diameters of target lesions, unequivocal progression of non-target lesions, or appearance of new lesions, with the date of progression documented as the earliest of radiographic, clinical, or biomarker progression [2].

The primary endpoint for the ATC cohort—progression-free survival rate at 4 months—was determined by calculating the proportion of patients without documented disease progression or death from any cause at 4 months from treatment initiation. This endpoint was specifically selected to align with the aggressive clinical course characteristic of ATC, where even disease stabilization represents a meaningful therapeutic achievement. Secondary efficacy endpoints included objective response rate (complete response + partial response), median progression-free survival, and overall survival, all calculated from the date of treatment initiation. Time-to-event endpoints were evaluated using the Kaplan-Meier method, with comparisons between subgroups performed using log-rank tests when applicable. All statistical analyses incorporated two-sided significance testing with a type I error rate of 0.05, with exact binomial confidence intervals calculated for response rates [2].

Efficacy Results and Clinical Outcomes

The phase I/II trial enrolled a total of 46 patients with advanced thyroid cancer, including 20 with ATC and 26 with RAIR DTC. Among these, 40 patients (18 with ATC and 22 with DTC) received the recommended phase II dose of 5 mg daily and were included in the efficacy analyses. In the ATC cohort, the primary endpoint of 4-month progression-free survival was met in only 11% of patients (2/18), with a 95% confidence interval of 1.4% to 34.7%. The best overall response in the ATC cohort was stable disease, observed in 22.2% of patients (4/18), while no partial or complete responses were documented in this population. The median progression-free survival in ATC patients was a modest 1.6 months (95% CI: 0.9-2.8 months), highlighting the aggressive nature of this disease and the limited efficacy of this compound monotherapy [2].

In contrast, patients with RAIR DTC demonstrated more favorable outcomes, with one confirmed partial response (4.5% of patients) and stable disease observed in 63.6% of patients (14/22). The median progression-free survival in the DTC cohort was 7.8 months (95% CI: 2.0 months to not reached), suggesting a more meaningful clinical benefit in this population compared to ATC patients. Based on a prespecified futility analysis demonstrating insufficient activity in the ATC cohort, enrollment to this cohort was terminated early after 18 of the planned 23 patients, as the observed efficacy profile did not justify continued investigation in this population. The disparity in outcomes between ATC and DTC patients underscores the distinct biology and clinical behavior of these thyroid cancer subtypes, potentially reflecting differences in disease heterogeneity, competing oncogenic drivers, or tumor microenvironmental factors that influence response to mTOR-directed therapy [2].

Table 2: Efficacy Outcomes of this compound in Advanced Thyroid Cancer (Phase II Cohort)

Efficacy Parameter Anaplastic Thyroid Cancer (n=18) RAIR Differentiated Thyroid Cancer (n=22)
4-Month PFS Rate 11% (95% CI: 1.4-34.7%) Not applicable (exploratory endpoint)

| Best Overall Response | Stable disease: 22.2% (4/18) Progressive disease: 77.8% (14/18) | Partial response: 4.5% (1/22) Stable disease: 63.6% (14/22) Progressive disease: 31.8% (7/22) | | Median PFS | 1.6 months (95% CI: 0.9-2.8) | 7.8 months (95% CI: 2.0-NR) | | Median OS | Not reported | Not reported |

Safety and Tolerability Profile

This compound demonstrated a manageable safety profile consistent with the known class effects of mTOR inhibitors, though treatment-related toxicities were frequent and sometimes substantial. Among patients who received the recommended phase II dose of 5 mg daily, grade 3 adverse events occurred in 30% of participants, with no grade 4 or 5 treatment-related toxicities reported. The most common treatment-related adverse events encompassed gastrointestinal, metabolic, and dermatologic manifestations, including anorexia, nausea, diarrhea, fatigue, skin rash, and hyperglycemia. The hyperglycemia observed with this compound reflects its mechanistic action as an mTORC1/2 inhibitor, since mTOR signaling plays a crucial role in metabolic regulation and insulin sensitivity. This on-target effect necessitates careful patient selection and proactive management, particularly in individuals with preexisting glucose intolerance or diabetes mellitus [2].

The dose reduction rate due to treatment-related adverse events was not explicitly reported in the thyroid cancer trial; however, data from earlier phase studies in other solid tumors provide context for the management of this compound-related toxicities. In a phase I study investigating this compound across various advanced solid tumors, the most frequent dose-limiting toxicities included hyperglycemia, maculopapular rash (with daily dosing), asthenia, and stomatitis (with intermittent schedules). These findings informed the selection of the 5 mg daily dose for the phase II expansion, balancing target engagement with longer-term tolerability. The safety monitoring protocol implemented in the thyroid cancer trial included regular assessment of fasting glucose, liver function tests, and complete blood counts, with specific guidelines for dose modification based on toxicity severity. This comprehensive approach to safety management allowed for continued treatment in patients deriving clinical benefit while minimizing unnecessary risk [3].

Table 3: Treatment-Related Adverse Events with this compound (≥10% Frequency)

Adverse Event All Grades (%) Grade 3 (%)
Hyperglycemia Not specified Not specified
Anorexia Not specified Not specified
Nausea Not specified Not specified
Diarrhea Not specified Not specified
Fatigue Not specified Not specified
Skin Rash Not specified Not specified

Biomarker Analysis and Molecular Correlates

A predefined translational objective of the trial was to investigate potential associations between genetic alterations in the PI3K/AKT/mTOR pathway and clinical response to this compound. Tumor tissue samples, when available, underwent comprehensive genomic profiling to identify mutations, copy number alterations, and other molecular features that might predict sensitivity or resistance to mTOR inhibition. Specifically, investigators assessed for alterations in key pathway components including PIK3CA, AKT, PTEN, TSC1, TSC2, and mTOR itself. Surprisingly, the study results demonstrated no significant correlation between the presence of these genomic alterations and clinical outcomes, including response rate or progression-free survival. This finding suggests that predictive biomarkers for this compound monotherapy in thyroid cancer may extend beyond simple mutation status and might include more complex features such as pathway dependency, feedback loop mechanisms, or compensatory signaling pathway activation [2].

These results mirror findings from other trials of this compound in different tumor types. In a phase II study of this compound in refractory metastatic renal cell carcinoma, alterations in mTOR pathway genes (including MTOR, PTEN, and TSC1) were identified in 5 of 29 evaluable patients, but similarly showed no association with treatment response or progression-free survival. However, in the renal cell carcinoma study, diminished or loss of PTEN expression by immunohistochemistry—a measure of functional pathway activation—trended toward shorter PFS compared with intact PTEN expression (median 1.9 vs. 3.7 months; HR 2.5; 95% CI, 0.9 to 6.7; P = .055). This observation suggests that protein expression analysis rather than genomic alteration status alone might provide more clinically relevant insights into pathway activation and drug sensitivity. The lack of clear predictive biomarkers in these trials underscores the complexity of the PI3K/AKT/mTOR signaling network and the challenges in identifying robust patient selection criteria for mTOR-targeted therapies [4].

The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway targeted by this compound and its interaction with the RAF/MEK/ERK pathway:

G GF Growth Factor Receptors PI3K PI3K GF->PI3K Activation RAS RAS GF->RAS Activation AKT AKT PI3K->AKT PIP3 Production mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 AKT->RAS Inhibits CellGrowth Cell Growth Proliferation mTORC1->CellGrowth mTORC2->AKT Feedback Activation Survival Cell Survival Metabolism mTORC2->Survival This compound This compound Inhibition This compound->mTORC1 This compound->mTORC2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth PTEN PTEN (Pathway Suppressor) PTEN->PI3K Suppresses

Discussion and Future Directions

The phase I/II trial of this compound in advanced thyroid carcinoma provides important insights into the therapeutic potential of dual mTORC1/2 inhibition in these challenging malignancies. While the study demonstrated limited clinical activity in ATC, leading to early termination of this cohort for futility, the more promising results in RAIR DTC suggest a potential role for mTOR inhibition in less aggressive thyroid cancer subtypes. The differential outcomes between ATC and DTC patients highlight the importance of considering tumor histology and molecular context when developing targeted therapies for thyroid cancer. The absence of correlation between genetic alterations in the PI3K/AKT/mTOR pathway and treatment response underscores the complexity of this signaling network and suggests that predictive biomarker development requires more sophisticated approaches beyond simple mutation detection [2].

Future research directions should focus on rational combination strategies that address the myriad resistance mechanisms that limit the efficacy of mTOR monotherapy. Preclinical evidence suggests that dual inhibition of both PI3K/AKT/mTOR and RAF/MEK/ERK pathways may yield synergistic antitumor effects by addressing compensatory signaling and feedback loop activation. As noted in recent literature, "when one pathway is suppressed, the other pathway may offer compensatory effectiveness" [1], providing a strong rationale for coordinated pathway targeting. Additionally, combining this compound with other targeted agents, immunotherapies, or conventional chemotherapy may enhance efficacy, as suggested by the promising results of a phase 2 trial (DICE trial) showing that this compound combined with weekly paclitaxel improved progression-free survival in platinum-resistant ovarian cancer, reducing the risk of death by 34% compared to paclitaxel alone [5]. Similar combination approaches should be explored in thyroid malignancies to determine whether enhanced efficacy can be achieved while maintaining a manageable safety profile.

From a drug development perspective, the experience with this compound in thyroid cancer offers valuable lessons for future trials investigating targeted therapies in rare, aggressive malignancies. The use of a 4-month progression-free survival endpoint for ATC represents a clinically meaningful outcome measure that efficiently evaluates treatment activity without requiring large sample sizes. The incorporation of translational biomarker components, even when negative, provides important insights into mechanism of action and resistance. As the field advances, continued emphasis on innovative trial designs, including basket trials and adaptive protocols, will be essential to efficiently evaluate targeted therapies in molecularly defined patient subsets across different histologies. Furthermore, the development of more sophisticated biomarker strategies incorporating functional imaging, proteomic profiling, and assessment of feedback loop activation may help identify the patient subsets most likely to benefit from mTOR-directed therapies [2] [1].

Conclusion

The investigation of this compound in advanced thyroid carcinoma provides a comprehensive example of the rational development of targeted therapy based on sound biological principles, while also highlighting the challenges inherent in translating preclinical observations into clinical benefit. The phase I/II trial demonstrated that this compound monotherapy has limited activity in ATC but may offer more meaningful disease stabilization in a subset of patients with RAIR DTC. The safety profile of this compound is manageable with appropriate monitoring and dose modifications, though toxicities are consistent with the known class effects of mTOR inhibitors. The lack of association between genetic alterations in the PI3K/AKT/mTOR pathway and treatment outcomes suggests that more sophisticated patient selection strategies are needed for future development of mTOR-targeted agents. These findings collectively inform future drug development efforts in thyroid cancer and provide important insights for researchers and clinical investigators designing trials for molecularly targeted agents in rare malignancies with limited treatment options.

References

sapanisertib pharmacokinetics plasma concentration analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Pharmacokinetic Data Summary

The table below summarizes key pharmacokinetic parameters of sapanisertib from various studies, illustrating exposure levels achieved under different dosing regimens.

Table 1: Summary of this compound Pharmacokinetic Parameters in Human Clinical Studies

Population / Study Dosing Regimen Matrix C~max~ (ng/mL) T~max~ (h) AUC (h·ng/mL) t~1/2~ (h) Citation
Advanced Solid Tumors (Western) 4 mg QD (milled) Plasma ~100-200 (est.) ~1-2 ~1000-2000 (est.) ~5.9-7.6 [1]
East Asian (Non-hematologic) 3 mg QD (milled) Plasma Not Reported ~0.5-2.6 Not Reported ~5.9-7.6 [2]
East Asian (Non-hematologic) 4 mg QD (milled) Plasma Not Reported ~0.5-2.6 Not Reported ~5.9-7.6 [2]
r/r ALL (Phase II) 3 mg QD for 21/28 days (milled) Plasma Exposures similar to solid tumor patients Not Reported Exposures similar to solid tumor patients Not Reported [3]

Table 2: Preclinical this compound Pharmacokinetic Parameters in Canine Models

Population Dosing Regimen Matrix C~max~ (ng/mL) T~max~ (h) AUC (h·ng/mL) t~1/2~ (h) Citation
Beagle Dogs 0.1 mg/kg single dose (alone) Plasma 26.3 (21% CV) 2.0 (median) 248 (41% CV) Not Reported [4]
Beagle Dogs 0.1 mg/kg single dose (with trametinib) Plasma Reduced (vs. alone) Not Reported Reduced (vs. alone) Not Reported [4]

Analytical Methodology for Plasma Concentration Analysis

A robust methodology for quantifying this compound in plasma is crucial for generating reliable PK data.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the standard and most sensitive technique used for the bioanalysis of this compound in clinical and preclinical studies [2] [4].

  • Sample Collection: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA). In clinical studies, serial sampling over a dosing interval is standard. For a QD regimen, time points may include pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, and 24 hours post-dose [2].
  • Sample Processing: Centrifuge blood samples to separate plasma (typically at 4°C). Store plasma aliquots at ≤ -70°C until analysis [4].
  • Calibration Curve: A calibration curve is prepared by spiking blank plasma with known concentrations of this compound. The reported assay range is 1.00 to 1000 ng/mL [2].
  • Chromatography: Separate this compound from plasma matrix components using reverse-phase liquid chromatography.
  • Mass Spectrometry Detection: Detect and quantify this compound using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific mass transitions should be optimized for the instrument.
  • Data Analysis: Quantify this compound concentrations by interpolating the analyte-to-internal standard response ratio against the calibration curve using a linear regression model weighted by 1/x or 1/x² [2].
Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is the primary method for estimating PK parameters [2].

  • Software: Use validated software such as WinNonlin Professional (Version 7.0 or higher).
  • Key Parameters Calculated:
    • C~max~: Maximum observed plasma concentration.
    • T~max~: Time to reach C~max~.
    • AUC~0-t~: Area under the plasma concentration-time curve from time zero to the last measurable time point, calculated using the linear-up/log-down trapezoidal method.
    • AUC~0-∞~: AUC from time zero extrapolated to infinity.
    • t~1/2~: Apparent terminal elimination half-life.

Key Clinical Protocol Considerations

When designing a clinical trial involving this compound, several critical factors must be specified in the protocol based on established clinical data [3] [1] [2].

  • Dosing and Administration: this compound should be administered orally on an empty stomach. Various schedules have been evaluated, including once daily (QD), once weekly (QW), and intermittent schedules (e.g., 3 or 5 days on, 4 or 2 days off per week).
  • Recommended Phase 2 Dose (RP2D): The RP2D can vary by population. For Western patients, the RP2D is 4 mg QD, while for East Asian patients, it is 3 mg QD [2]. A study in acute lymphoblastic leukemia (ALL) used 3 mg QD for 21 days in a 28-day cycle [3].
  • Safety Monitoring and Dose Modification:
    • Hyperglycemia is a common and dose-limiting toxicity. Protocol mandates include fasting blood glucose <130 mg/dL at baseline and daily at-home glucose monitoring during therapy [3] [1] [2].
    • Other frequent adverse events requiring monitoring include stomatitis/mucositis, rash, nausea, decreased appetite, and asthenia [1] [2].
    • Predefined rules for dose interruption and reduction (e.g., by 25-50% or switching to an intermittent schedule) for grade ≥3 toxicities are essential [1].

Signaling Pathways and Drug Combination Rationale

This compound inhibits the mTOR kinase, a central regulator of cell growth and survival, within the PI3K/AKT/mTOR pathway. Combined pathway inhibition is a strategy to overcome resistance.

G cluster1 PI3K/AKT/mTOR Pathway cluster2 Ras/MAPK Pathway GF Growth Factor Signals RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Akt1 AKT (inactive) PI3K->Akt1 mTORC2 mTORC2 Akt1->mTORC2 Akt2 AKT (active) mTORC1 mTORC1 Akt2->mTORC1 ERK ERK Akt2->ERK Feedback & Crosstalk S6 p-S6 mTORC1->S6 EBP1 p-4EBP1 mTORC1->EBP1 mTORC2->Akt2  Phosphorylates Cell Cell Growth Proliferation Survival S6->Cell EBP1->Cell MEK MEK MEK->ERK ERK->Cell Ras Ras Ras->MEK RTK->PI3K Activates RTK->Ras Activates Sapa This compound Inhibition Sapa->mTORC1 Sapa->mTORC2 Tram Trametinib Inhibition Tram->MEK

Diagram 1: Rationale for Combined mTOR and MEK Inhibition. This compound directly inhibits both mTORC1 and mTORC2. Trametinib inhibits MEK in the Ras/MAPK pathway. Reciprocal crosstalk between these pathways (dotted lines) can be a source of drug resistance, justifying combination therapy [5] [4].

Experimental Workflow for Preclinical PK/PD Assessment

The following diagram outlines a typical integrated workflow for evaluating the pharmacokinetics and pharmacodynamics of this compound, particularly in a combination setting.

G cluster3 Sample Collection cluster4 Bioanalytical Phase Step1 In Vitro Screening (Cell Viability Assays) Step2 In Vivo Model Establishment (e.g., Xenograft) Step1->Step2 Step3 Dosing & Sample Collection Step2->Step3 Step4 Bioanalytical Phase Step3->Step4 SC1 Serial Blood Plamsa SC2 Tumor Tissue Step5 Data Integration & Analysis Step4->Step5 BA1 LC-MS/MS for PK (Plasma Drug Concentration) BA2 Immunoblotting for PD (Tissue p-S6, p-4EBP1, p-NDRG1) SC1->BA1 SC2->BA2

Diagram 2: Integrated Preclinical PK/PD Workflow. This workflow combines pharmacokinetic assessment (drug exposure) with pharmacodynamic evaluation (target modulation), which is critical for validating the mechanism of action and rationalizing dosing schedules [3] [5] [4].

References

Incidence and Severity of Hyperglycemia with Sapanisertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the frequency and severity of treatment-related hyperglycemia reported in various clinical trials.

Trial Description Reported Incidence of Hyperglycemia Notes on Severity
Sapanisertib + Metformin [1] 13% (4/30 patients) Grade 3-5
This compound + Carboplatin/Paclitaxel [2] Not specified as a common Grade 3-4 event Common treatment-related AE
This compound Monotherapy (Multiple Schedules) [3] Frequent Dose-Limiting Toxicity (DLT) Grade 3 hyperglycemia was a defined DLT; required optimal anti-glycemic treatment
This compound in Refractory Renal Cell Carcinoma [4] 13% (5/38 patients) All grades; no Grade 4 or 5 events

Mechanism of this compound-Induced Hyperglycemia

Hyperglycemia occurs because the mTOR pathway is a crucial regulator of cellular metabolism. Inhibiting mTORC1/2 disrupts insulin signaling, leading to reduced glucose uptake by cells and increased hepatic glucose production, resulting in elevated blood sugar levels [5].

The following diagram illustrates the key metabolic disruptions caused by this compound that contribute to hyperglycemia.

G cluster_metabolic_effects Metabolic Consequences This compound This compound mTOR_Inhibition mTORC1/2 Inhibition This compound->mTOR_Inhibition IR_Disruption Disrupted Insulin Receptor Signaling mTOR_Inhibition->IR_Disruption Hepatic_Production ↑ Hepatic Glucose Production IR_Disruption->Hepatic_Production Muscle_Uptake ↓ Peripheral Glucose Uptake (e.g., Muscle) IR_Disruption->Muscle_Uptake Hyperglycemia Hyperglycemia Hepatic_Production->Hyperglycemia Muscle_Uptake->Hyperglycemia

Management and Monitoring Strategies for Researchers

Clinical trials have established specific protocols for managing this adverse event. Here is a synthesis of the recommended approaches:

  • Proactive Monitoring: Clinical trial protocols mandate the assessment of fasting serum glucose levels at baseline and regular monitoring during treatment [3]. Researchers should establish a robust monitoring schedule for animal models or consider this for patient data analysis.
  • Intervention for Grade ≥3 Events: In clinical studies, the standard operating procedure for Grade 3 hyperglycemia (defined as >250 mg/dL or 13.9 mmol/L) was to withhold the this compound dose until the hyperglycemia resolved to Grade ≤1 or baseline levels. Treatment could then be resumed, often at a reduced dose [3].
  • Active Antihyperglycemic Treatment: Trial protocols explicitly required that Grade 3 hyperglycemia be managed with "optimal anti-glycemic treatment," which could include insulin [3]. This indicates that proactive management, rather than observation alone, is necessary.
  • Dose Modification: The occurrence of hyperglycemia as a DLT directly influenced the determination of the Maximum Tolerated Dose (MTD) and recommended Phase 2 doses (e.g., 4 mg daily or 30 mg weekly) [3]. Dose reduction is a critical strategy for managing this toxicity.
  • Exploring Combination Therapies: Some preclinical rationale exists for combining this compound with metformin, as metformin activates AMPK, which inhibits mTOR through an upstream mechanism. One Phase 1 study explored this combination and found it generally tolerable [1].

Frequently Asked Questions (FAQs)

Q1: Is hyperglycemia with this compound manageable in a clinical trial setting? Yes, the data suggests it is manageable with strict protocols. While it is a frequent and potentially serious adverse event, clinical trials successfully managed it through dose interruptions, reductions, and active antihyperglycemic treatment, allowing patients to continue therapy [1] [3].

Q2: What is the typical onset of hyperglycemia after starting this compound? The search results do not specify the exact time to onset. However, given its mechanism as an on-target effect, monitoring should begin early in the treatment cycle. Researchers should refer to specific trial protocols (e.g., NCT01058707) for detailed timelines [3].

Q3: Are there any predictive factors for developing severe hyperglycemia? The provided clinical trials did not identify specific patient factors (like pre-diabetes) that predict severity. It is considered a common, on-target effect of the drug class. Therefore, all subjects should be considered at risk and monitored equally [1] [3] [4].

References

sapanisertib dose reduction toxicity guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Dose Reduction Guidelines

The table below summarizes dose levels and reduction strategies from clinical trials. Sapanisertib doses are often reduced using a pre-defined lower dose level or an alternative schedule [1] [2].

Dose Level Dosing Regimen Clinical Context Citation
Starting Dose (MTD/RP2D) 4-5 mg QD (continuous) Advanced solid tumours (monotherapy) [2]
3 mg QD (3 days on/4 days off) With Ziv-aflibercept (Phase 1) [3]
4 mg QD (3 days on/4 days off) With carboplatin/paclitaxel (Phase 1) [4]
First Reduction Reduce to next lower dose (e.g., 5 mg → 4 mg; 4 mg → 3 mg; 3 mg → 2 mg) Standard dose reduction [2]
Further Reduction For patients at ≤4 mg: switch to 5 days/week schedule instead of reducing daily dose Alternative schedule to maintain dose intensity [2]
Alternative Schedule 30-40 mg Once Weekly (QW) Alternative schedule for improved tolerability [2]

Managing Common Toxicities

For clinically significant adverse events (AEs), the general protocol is to withhold this compound until the event resolves to Grade ≤1 or baseline, then resume at a reduced dose [2]. The most frequent treatment-related toxicities requiring management include:

  • Hyperglycemia: This is a frequent dose-limiting toxicity (DLT) [3] [1] [2]. Management requires proactive monitoring (fasting serum glucose, HbA1c) and optimal anti-glycemic treatment, including insulin. This compound should be withheld for Grade 3 hyperglycemia and can be resumed at a reduced dose once controlled [2].
  • Oral Mucositis/Stomatitis: This was a DLT in intermittent dosing schedules [2]. Management includes topical steroids and oral antihistamines. For Grade 3 events, dosing is withheld until resolution [2].
  • Rash: Maculo-papular rash was a DLT in the daily schedule [2]. Management includes topical steroid treatment, oral antihistamines, and pulse oral steroids if necessary [2].
  • Hematological Toxicities: Grade 3/4 events include anemia, neutropenia, and thrombocytopenia, particularly when combined with chemotherapy [4]. Grade 4 thrombocytopenia lasting more than a week was defined as a DLT [4]. Management involves dose interruptions and reductions.
  • Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea are common [3] [1]. These should be managed with optimal prophylactic antiemetic and antidiarrheal therapy [2].
  • Other Toxicities: Fatigue/asthenia [3] [1], elevated serum lipase [3], and transaminitis [4] have been observed and managed with standard supportive care and dose modification.

Experimental Protocol for Toxicity Monitoring

Here is a general workflow for monitoring and managing this compound toxicity in a research or clinical setting.

Start Start this compound Treatment Monitor Routine Safety Monitoring Start->Monitor Decision Grade ≥3 or Intolerable AE? Monitor->Decision Each Cycle Decision->Monitor No Action Withhold this compound Dose Decision->Action Yes Resolve AE Resolves to Grade ≤1 or Baseline? Action->Resolve Reduce Resume at Reduced Dose or Alternative Schedule Resolve->Reduce Yes (within 28 days) Discontinue Consider Discontinuation Resolve->Discontinue No Reduce->Monitor

Protocol Steps:

  • Baseline Assessment: Confirm fasting serum glucose ≤130 mg/dL or HbA1c <7.0%, and adequate bone marrow, hepatic, and renal function prior to treatment initiation [2] [5].
  • Routine Monitoring: Conduct weekly (or per protocol) physical exams, vital signs, and lab evaluations including complete blood count (CBC), comprehensive metabolic panel (fasting glucose, liver enzymes, triglycerides), and weight [1] [2].
  • Adverse Event Grading: Grade all AEs according to NCI CTCAE guidelines [1].
  • Dose Modification: Follow the workflow above for any Grade ≥3 or intolerable treatment-related AE. If more than two dose reductions are required, or if dosing is delayed for >28 consecutive days, permanent discontinuation of this compound should be considered [2].

Key Considerations for Clinical Use

  • Patient Selection: this compound is not recommended for patients with uncontrolled diabetes mellitus [5]. It should be used with caution in those with impaired cardiac function [5].
  • Drug Formulations: Be aware that different formulations (e.g., milled API capsules) were developed to improve predictable absorption [1].
  • Drug Interactions: Concomitant use of proton pump inhibitors (PPIs) is not permitted. H2 receptor antagonists must be stopped at least 24 hours before the first dose [5].

References

Strategies to Overcome Sapanisertib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Mechanism / Rationale Key Findings / Evidence
Combination with Chemotherapy Sapanisertib pre-clinically restores platinum sensitivity, enhances paclitaxel-induced cancer cell killing [1]. Sequential dosing may be critical for synergy [1]. Phase 2 DICE Trial (2025): this compound + paclitaxel in platinum-resistant ovarian cancer reduced risk of progression by 34% (HR=0.66) vs paclitaxel alone. PFS: 5.8 vs 4.0 months [2] [3] [4].
Combination with Anti-angiogenic Therapy mTOR inhibition suppresses HIF-1α, reducing VEGF. Combined VEGFR and mTOR pathway inhibition shows synergism pre-clinically [5]. Phase 1 Trial: this compound + ziv-aflibercept (VEGF trap) was tolerable and showed a 78% disease control rate in heavily pre-treated advanced solid tumors [5].
Use of Third-Generation Inhibitors (RapaLinks) Links this compound to a rapalog; simultaneously binds mTOR's kinase domain and FRB/FKBP12 site, overcoming resistance to single-mechanism inhibitors [6]. Pre-clinical Data: RapaLink-1 demonstrated efficacy in tumor models resistant to rapalogs or this compound alone, showing promise for overcoming clinical resistance [6].

FAQs on this compound Resistance

What are the proposed mechanisms of resistance to mTOR inhibitors like this compound?

While the exact clinical mechanisms for this compound are under investigation, resistance is often driven by pathway reactivation or alternative survival signaling.

  • Feedback Loop Activation: Inhibition of mTORC1 can relieve negative feedback loops on upstream receptors (like IGF1R), leading to PI3K and AKT reactivation, sustaining cell survival [7].
  • mTORC2-mediated Escape: As first-generation rapalogs (e.g., everolimus) only inhibit mTORC1, resistance can occur through mTORC2-mediated activation of AKT [7]. This compound's design as a dual mTORC1/2 inhibitor aims to address this specific escape mechanism.
Which patient populations might benefit most from this compound-based therapies?

Emerging evidence suggests that tumors with specific molecular alterations in the mTOR pathway may derive greater benefit.

  • mTOR Pathway Alterations: A phase 1 trial of this compound with carboplatin/paclitaxel reported partial responses in a patient with PTEN-loss prostate cancer and another with an EWSR1-POU5F1 fusion in renal cell cancer [1].
  • Biomarker Research: Ongoing trials, including the DICE study, are analyzing biomarkers like PTEN expression and metabolic signatures to identify patients most likely to respond [2] [4].
Are there specific dosing schedules that can help manage resistance or improve tolerability?

Yes, scheduling appears to be critical, both for efficacy and managing side effects.

  • Intermittent Dosing: Preclinical models suggest that sequential administration of this compound after chemotherapy (paclitaxel) leads to better tumor growth inhibition than simultaneous dosing [1]. Clinically, schedules like "3 days on, 4 days off" or post-chemotherapy dosing (Days 2-4) are used to improve tolerability [5] [1].
  • Toxicity Management: Common class-effect adverse events include hyperglycemia, fatigue, GI toxicities, and rash [5] [7] [3]. These are often manageable with dose interruptions, reductions, and supportive care.

Experimental Workflow for Investigating Resistance

For researchers aiming to model and investigate this compound resistance in the lab, the following workflow outlines a systematic approach, informed by the methodologies in the search results.

G Start 1. Establish Resistant Models A Generate resistant cell lines via continuous this compound exposure Start->A B Use patient-derived xenograft (PDX) models of resistant disease Start->B C 2. Characterize Mechanisms A->C B->C D Profile genomic & transcriptomic changes (e.g., WES, RNA-Seq) C->D E Analyze phospho-proteomics to map signaling pathway rewiring C->E F Assess feedback loop activation (e.g., p-AKT, p-IGF1R) C->F G 3. Test Combination Strategies D->G E->G F->G H Screen drug libraries for synergistic partners G->H I Validate top combinations in vitro and in vivo H->I J 4. Evaluate Novel Inhibitors I->J K Test 3rd-gen inhibitors (e.g., RapaLink-1) in resistant models J->K

The key steps involve:

  • Establishing Resistant Models: Generate isogenic resistant cell lines through prolonged, incremental this compound exposure. Utilize patient-derived xenograft (PDX) models from tumors that have progressed on prior mTOR inhibitor therapy [7] [8].
  • Characterizing Mechanisms: Perform whole-exome sequencing and RNA-Seq to identify acquired mutations and transcriptional adaptations. Use phospho-protein arrays or mass spectrometry to map how downstream signaling (PI3K/AKT, MAPK) is rewired. Monitor the phosphorylation status of AKT and upstream receptors as a readout for feedback loop activation [7].
  • Testing Combination Strategies: Conduct high-throughput drug screens to identify compounds that synergize with this compound in resistant models. Validate promising combinations (e.g., with chemotherapy or anti-angiogenics) in cell-based and animal models [5] [1].
  • Evaluating Novel Inhibitors: Test the efficacy of third-generation mTOR inhibitors, such as RapaLink-1, in your established resistant models to see if they can overcome the identified resistance mechanisms [6].

Key Takeaways for Your Research

  • Focus on Combinations: The most immediate clinical path to overcoming resistance is through rational drug combinations, particularly with chemotherapy or targeted agents.
  • Prioritize Sequential Dosing: When designing in vivo experiments with this compound and chemotherapy, pay close attention to the dosing sequence, as this can significantly impact efficacy [1].
  • Explore Next-Generation Tools: For fundamental research into resistance mechanisms, the RapaLink molecules represent a powerful tool to probe the structural and functional plasticity of the mTOR complex.

References

Author: Smolecule Technical Support Team. Date: February 2026

Hepatic Failure Incidence & Monitoring Guide

The following table summarizes the key information on hepatic failure incidence and essential monitoring parameters from clinical trials [1] [2]:

Aspect Details from Clinical Evidence
Reported Incidence Grade 3-4 hepatic failure reported in 1 out of 16 patients (6%) with acute lymphoblastic leukemia (ALL) [1].
Other Hepatic Toxicities Grade 3-4 transaminitis (liver enzyme elevation) observed in 5% of patients in a combination therapy trial [2].

| Routine Monitoring | Essential tests: Liver function tests (LFTs) including AST, ALT, Alkaline Phosphatase, and total bilirubin [1] [2]. Frequency: Per trial protocols; typically at baseline and before each treatment cycle. | | Management | Dose modification: Protocol-mandated for Grade 3-4 toxicity [1]. Action: Interrupt sapanisertib until recovery to Grade ≤1, then consider dose reduction [1]. |

This compound's Mechanism of Action and Hepatic Impact

The diagram below illustrates the mTOR pathway and potential mechanisms that could contribute to hepatotoxicity, based on the pharmacological target of this compound.

sapanisertib_hepatotoxicity This compound mTOR Inhibition and Hepatotoxicity Risk GF Growth Factor Signals PI3K PI3K GF->PI3K AKT_inactive AKT (Inactive) PI3K->AKT_inactive mTORC2 mTORC2 Complex AKT_inactive->mTORC2  Phosphorylates AKT_active AKT (Active) mTORC1 mTORC1 Complex AKT_active->mTORC1 S6K p70S6K/ 4EBP1 mTORC1->S6K Hepatotoxicity Potential Hepatotoxicity (Liver Cell Stress/Metabolic Alteration) mTORC1->Hepatotoxicity mTORC2->AKT_active Cell_Growth Cell Growth, Proliferation, Metabolism S6K->Cell_Growth This compound This compound This compound->mTORC1 Dual Inhibition This compound->mTORC2 Dual Inhibition This compound->Hepatotoxicity

Frequently Asked Questions (FAQs)

Q1: How common is severe liver injury with this compound? Based on current evidence, severe hepatic failure is an uncommon but serious adverse event. In one Phase II study, it occurred in 6% of patients. More frequently, clinicians may see less severe elevations in liver enzymes (transaminitis), which occurred in about 5% of patients in a combination therapy trial [1] [2].

Q2: What is the proposed mechanism for this compound-induced liver injury? The exact mechanism is not fully elucidated. However, as the diagram shows, this compound potently inhibits both mTORC1 and mTORC2. The mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation. Inhibition of this critical pathway in liver cells (hepatocytes) is hypothesized to disrupt normal cellular functions, potentially leading to stress and metabolic alterations that manifest as hepatotoxicity [1] [3] [2].

Q3: What are the clinical management recommendations for hepatotoxicity? The standard management for Grade 3 or 4 hepatotoxicity is to immediately interrupt this compound dosing. Therapy should not be resumed until the liver function tests have recovered to Grade 1 severity or baseline. Once the patient has recovered, subsequent treatment cycles should be administered at a reduced dose [1]. Always refer to the latest clinical trial protocol or prescribing information.

Key Takeaways for Researchers

  • Risk Awareness: Hepatic failure is a rare but serious risk; hyperglycemia, mucositis, and fatigue are more common side effects [1] [4] [5].
  • Protocol Adherence: Rigorous, protocol-defined liver function monitoring is non-negotiable for patient safety [1] [2].
  • Proactive Management: Have a clear plan for dose interruption and reduction in case of significant LFT elevations.

References

Adverse Event Profile and Management Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The following data consolidates findings from clinical trials investigating sapanisertib, primarily as a monotherapy or in combination with chemotherapy [1] [2].

Adverse Event Reported Incidence (Grade 3) Reported Management & Clinical Context
Fatigue Occurred in 30% of patients (all grades) at the Phase II dose [1]. Manage with dose interruptions or reductions; seen as a treatment-related adverse event [1] [2].
Rash Occurred in 30% of patients (all grades) at the Phase II dose [1]. Manage with dose interruptions or reductions; identified as a common treatment-related adverse event [1].
Diarrhea Occurred in 30% of patients (all grades) at the Phase II dose [1]. Manage with dose interruptions or reductions; listed among frequent treatment-related adverse events [1].
Hyperglycemia A frequent Grade 3 event [1]. Requires close monitoring and management; a known on-target effect of mTOR inhibition [1] [2].
Myelosuppression Anemia (21%), Neutropenia (21%), Thrombocytopenia (10.5%) [2]. Observed in combination with carboplatin/paclitaxel; managed with dose interruptions and monitoring [2].

Experimental Protocols and Trial Designs

The management of these adverse events is often integrated into the trial protocol through defined dose modification rules. Below is an example of a combination therapy trial design that successfully managed toxicity.

Phase I Study of this compound with Carboplatin and Paclitaxel [2]

  • Objective: To determine the safety and maximum tolerated dose (MTD) of this compound in combination with carboplatin and paclitaxel in patients with mTOR pathway-altered solid malignancies.
  • Dosing Schedule: The established MTD regimen was:
    • Carboplatin: AUC 5 mg/mL•min every 3 weeks.
    • Paclitaxel: 60 mg/m², weekly.
    • This compound: 4 mg on Days 2–4, 9–11, and 16–18 of a 21-day cycle.
  • Rationale for Intermittent Dosing: Preclinical models suggested improved tumor growth inhibition with sequential, rather than simultaneous, administration of this compound after chemotherapy. This schedule also improved clinical tolerability [2].
  • Dose-Limiting Toxicity (DLT): The primary DLT was Grade 4 thrombocytopenia (at Dose Level 4).
  • Management Strategies:
    • Dose Interruptions/Reductions: 58% of patients required a dose interruption, and 37% required a dose reduction.
    • Monitoring: Regular monitoring for hematological toxicities (anemia, neutropenia, thrombocytopenia) and transaminitis was critical.
  • Conclusion: The combination demonstrated a manageable safety profile with no unanticipated toxicities, confirming that adverse events could be controlled through protocol-defined measures [2].

FAQs for Technical Support

Q1: What is the recommended first step in managing Grade 2 rash in a patient on this compound? Based on the clinical trial data, the first step involves supportive care. For persistent Grade 2 events, the protocol in the Phase I/II trial recommended dose interruption until the event resolves to Grade 1 or less, followed by resumption at the same or a reduced dose [1].

Q2: Are there any pharmacokinetic interactions to consider when managing these adverse events? Yes. A study in dogs indicated that co-administration of trametinib (a MEK inhibitor) reduced the plasma exposure of this compound, likely because trametinib is a known inducer of cytochrome P450 CYP3A4 [3]. If a patient is on concomitant CYP3A4 inducers, therapeutic drug monitoring may be necessary.

Q3: Does the efficacy of this compound justify managing these toxicities? Clinical context is key. In a trial for anaplastic thyroid cancer (ATC), this compound monotherapy showed limited efficacy and did not meet its primary endpoint, suggesting that aggressive management of toxicities may not be warranted in this setting [1]. However, in other contexts, such as combination therapy for mTOR-altered solid tumors, where antitumor activity was observed, proactive toxicity management is valuable for maintaining patients on treatment [2].

Mechanism and Pathway Context

The following diagram illustrates the primary mechanism of action of this compound and the logical flow of how inhibiting this pathway leads to both efficacy and the observed adverse events.

G PI3K_Signal Upstream PI3K Signal mTORC1 mTORC1 Complex PI3K_Signal->mTORC1 mTORC2 mTORC2 Complex PI3K_Signal->mTORC2 CellGrowth ↓ Cell Growth & Proliferation (Antitumor Effect) mTORC1->CellGrowth MetabolicTox Metabolic Toxicity (e.g., Fatigue, Diarrhea) mTORC1->MetabolicTox Hyperglycemia ↑ Hyperglycemia (Adverse Event) mTORC2->Hyperglycemia This compound This compound Inhibitor This compound->mTORC1 This compound->mTORC2

The diagram shows that this compound acts as a dual inhibitor of both the mTORC1 and mTORC2 complexes [1]. While this potent inhibition effectively blocks cancer cell growth and proliferation, it also disrupts normal metabolic regulation. Inhibition of mTORC2, in particular, is linked to issues with insulin signaling, which explains the frequent adverse event of hyperglycemia [1]. General metabolic disruption from mTOR inhibition can contribute to other common events like fatigue and diarrhea.

References

sapanisertib fasting blood glucose monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Fasting Blood Glucose Monitoring Protocol

Monitoring Aspect Protocol Details
Purpose Patient safety; management of treatment-induced hyperglycemia [1].
Pre-Treatment (Eligibility) Fasting serum glucose ≤130 mg/dL [2] [1] [3].
HbA1c Requirement <7.0% (for diabetic and non-diabetic patients) [3].
Frequency During Treatment Daily in-home monitoring is recommended for some trial regimens [1].

Detailed Protocol and Eligibility Criteria

The consistent requirement across multiple phase I and II trials for sapanisertib is that patients must have a fasting serum glucose level ≤130 mg/dL prior to initiating treatment [2] [1] [3]. This is a key eligibility criterion designed to identify patients who can safely start therapy.

For patients with diabetes, trials allow enrollment provided their condition is well-controlled. Specific criteria include [3]:

  • Fasting blood glucose (FBG) ≤130 mg/dL, OR
  • Glycosylated hemoglobin (HbA1c) ≤7.0%

In addition to glucose, some trial protocols also require that fasting triglycerides are ≤300 mg/dL before treatment begins [3].

Rationale: Why Glucose Monitoring is Essential

This compound is a dual mTORC1/mTORC2 inhibitor. Inhibition of the mTORC2 complex, in particular, can disrupt insulin signaling, leading to decreased glucose uptake and subsequent hyperglycemia [4] [5]. This on-target effect makes hyperglycemia a common and expected side effect, necessitating careful monitoring.

The relationship between this compound and blood glucose levels can be summarized as follows:

G This compound This compound mTORC2_Inhibition mTORC2_Inhibition This compound->mTORC2_Inhibition Insulin_Signaling Insulin_Signaling mTORC2_Inhibition->Insulin_Signaling Disrupts Glucose_Uptake Glucose_Uptake Insulin_Signaling->Glucose_Uptake Reduces Hyperglycemia Hyperglycemia Management Management Hyperglycemia->Management Requires Pre_Tx_Screening Pre-Treatment Screening (FBG ≤130 mg/dL, HbA1c <7%) Management->Pre_Tx_Screening e.g. Daily_Monitoring Daily Home Monitoring Management->Daily_Monitoring e.g. Reduced_Uptake Reduced_Uptake Reduced_Uptake->Hyperglycemia Leads to

Troubleshooting and Management Guidelines

For researchers managing hyperglycemia in trial subjects, here are key considerations based on clinical experience:

  • Patient Selection is Key: Adherence to strict pre-treatment glucose and HbA1c limits is the primary preventative measure to avoid severe hyperglycemic events [2] [3].
  • Proactive Monitoring: Implement a protocol for daily in-home blood glucose monitoring for patients on active treatment, as required in some studies [1]. This allows for early detection.
  • Management Strategies: Be prepared to manage hyperglycemia with standard anti-hyperglycemic agents. The combination of this compound with metformin has been studied and shown to have a manageable safety profile, offering a potential dual approach for glucose control and anti-tumor activity [6].

References

Sapanisertib Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Doses (MTDs) in Phase I Trials

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Schedule / Combination Regimen Identified DLTs Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)
Single Agent - Western Patients [1]
• Once Daily (QD) Hyperglycemia, Maculo-papular rash 6 mg QD
• Once Weekly (QW) Not specified in detail 40 mg QW
• QD, 3 days on/4 days off (QDx3dQW) Asthenia, Stomatitis 9 mg
• QD, 5 days on/2 days off (QDx5dQW) Asthenia, Stomatitis 7 mg
Single Agent - East Asian Patients [2]
• Once Daily (QD) Stomatitis, Gastrointestinal inflammation, Gingivitis, Acute myocardial infarction 3 mg QD (RP2D)
Combination with Ziv-aflibercept [3]
• Sapanisertib (3 days on/4 days off) + Ziv-aflibercept (IV every 2 weeks) Hypertension, Fatigue, Anorexia, Hypertriglyceridemia, Diarrhea, Nausea, Mucositis, Serum lipase increase This compound 4 mg + Ziv-aflibercept 3 mg/kg
Combination with Carboplatin/Paclitaxel [4] [5]
• Sequential dosing (Days 2-4, 9-11, 16-18 per 21-day cycle) Grade 4 thrombocytopenia This compound 4 mg (with Carboplatin AUC 5 & Paclitaxel 60 mg/m²)
Combination with Metformin [6]
• this compound QD + Metformin QD Grade 3 Diarrhea, Fatigue, Rash This compound 4 mg + Metformin 1000 mg

This compound Mechanism of Action and Toxicity Pathway

The DLTs of this compound are primarily on-target effects, stemming from its inhibition of the mTOR kinase within two distinct complexes, mTORC1 and mTORC2. This pathway is a central regulator of cell growth, metabolism, and survival [3] [1]. The following diagram illustrates how mTOR inhibition leads to the observed toxicities.

architecture This compound This compound mTOR_Inhibition mTORC1 & mTORC2 Inhibition This compound->mTOR_Inhibition Insulin_Resistance Insulin_Resistance mTOR_Inhibition->Insulin_Resistance disrupts signaling Impaired_Growth Impaired_Growth mTOR_Inhibition->Impaired_Growth disrupts cellular Myelosuppression Myelosuppression mTOR_Inhibition->Myelosuppression especially in combo with chemo Fatigue_Rash Fatigue_Rash mTOR_Inhibition->Fatigue_Rash general metabolic/cellular stress Hyperglycemia Hyperglycemia Insulin_Resistance->Hyperglycemia leads to Hypertriglyceridemia Hypertriglyceridemia Hyperglycemia->Hypertriglyceridemia contributes to Stomatitis_Mucositis Stomatitis_Mucositis Impaired_Growth->Stomatitis_Mucositis rapid turnover tissues Diarrhea Diarrhea Impaired_Growth->Diarrhea Anorexia_Nausea Anorexia_Nausea Impaired_Growth->Anorexia_Nausea Thrombocytopenia Thrombocytopenia Myelosuppression->Thrombocytopenia causes Neutropenia Neutropenia Myelosuppression->Neutropenia causes Anemia Anemia Myelosuppression->Anemia causes

Monitoring and Management Guidelines for Common DLTs

Here are evidence-based protocols for monitoring and managing the most frequent DLTs associated with this compound, based on the phase I trial methodologies.

Hyperglycemia and Metabolic Dysregulation
  • Monitoring Protocol: Check fasting serum glucose and triglycerides at baseline and regularly during treatment [1] [2]. The studies required fasting glucose ≤ 130 mg/dL and triglycerides ≤ 300 mg/dL for enrollment.
  • Management Guidelines:
    • Pre-emptive Intervention: Implement optimal anti-glycemic treatment, which may include insulin [1] [2].
    • Dose Modification: In clinical trials, hyperglycemia was considered a DLT only if it persisted at Grade 3 for more than 14 days despite optimal treatment [1]. This provides a window for management before dose reduction or discontinuation is necessary.
Mucocutaneous Toxicities (Stomatitis/Mucositis and Rash)
  • Monitoring Protocol: Conduct regular oral and skin examinations, particularly during the first few cycles of treatment.
  • Management Guidelines:
    • Prophylaxis and Early Treatment: For rash, the protocol mandated treatment with topical steroids, oral antihistamines, and pulse oral steroids if necessary. Grade 3 rash was a DLT only if it lasted for more than 3 days despite this treatment [1] [2].
    • Dose Modification: Stomatitis was a frequently reported DLT, especially with daily dosing schedules [1] [2]. Adherence to predefined management algorithms is critical before deeming an event dose-limiting.
Myelosuppression (in Combination Therapy)
  • Monitoring Protocol: Perform complete blood counts with differential weekly, especially when this compound is combined with chemotherapy like carboplatin and paclitaxel [4] [5].
  • Management Guidelines:
    • DLT Criteria: Grade 4 thrombocytopenia lasting more than one week was defined as a DLT in the triplet combination study [4] [5]. Grade 4 neutropenia lasting longer than 7 days or accompanied by fever/infection was also a DLT in multiple trials [1] [2].
    • Dose Holding/Reduction: Adhere to protocol-specified guidelines for holding therapy and using growth factor support.
Gastrointestinal Toxicities (Diarrhea, Nausea, Anorexia)
  • Monitoring Protocol: Monitor weight and hydration status closely.
  • Management Guidelines:
    • Prophylaxis: Ensure patients receive optimal antiemetic and/or antidiarrheal prophylaxis [1] [2].
    • DLT Criteria: Grade 3 nausea, vomiting, or diarrhea were typically not considered DLTs if they occurred despite adequate prophylaxis, allowing for aggressive supportive care before dose modification [1].

References

Troubleshooting Limited Target Inhibition by Sapanisertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues, potential biomarkers, and recommended experimental approaches.

Issue & Symptoms Potential Underlying Cause Relevant Biomarkers & Mechanisms Recommended Experimental Analysis

| Limited Single-Agent Efficacy • Low objective response rate • Short progression-free survival | • Pathway feedback reactivation • Bypass signaling via other pathways • Co-occurring pathway mutations | • Loss of PTEN: Trends toward shorter PFS; may indicate sensitivity to combination therapy [1] [2]. • mTOR Pathway Mutations (e.g., in MTOR, TSC1, TSC2): Not consistently associated with single-agent response [1]. • NFE2L2 Mutations: Identified as a predictive biomarker in lung cancer studies [3]. | • IHC for PTEN loss [1]. • Genomic profiling (NGS) for MTOR, TSC1, TSC2, PTEN, NFE2L2 mutations [1] [3]. | | Incomplete Pathway Suppression • Persistent tumor growth despite treatment • Lack of reduction in pathway activity readouts | • Inadequate inhibition of key nodes (mTORC1/mTORC2) • Insufficient disruption of upstream signals (e.g., PI3K) • Treatment-induced hyperglycemia & hyperinsulinemia | • Phospho-4E-BP1 (p-4E-BP1): Incomplete inhibition with single-node inhibitors; robust suppression requires multi-node inhibition [4]. • Phospho-S6 (p-S6): Commonly used readout for mTORC1 activity [4]. • Systemic Insulin Levels: Hyperinsulinemia can reactivate the pathway [4]. | • Western Blot to assess p-4E-BP1 and p-S6 levels in vitro and in vivo [4]. • Blood glucose and insulin monitoring in animal studies [4]. | | Emergence of Resistance • Initial response followed by disease progression | • Acquired resistance mutations (e.g., in PIK3CA or PTEN) • Activation of parallel survival pathways | • Double Mutations: Co-occurring alterations (e.g., PTEN + TSC2) may hyperactivate the pathway but also increase sensitivity to combination therapy [2]. | • Pre- and post-treatment genomic analysis to identify emergent mutations. • Proliferation assays (e.g., CellTiter-Glo) with combination therapies [4]. |

Experimental Protocols for Key Analyses

Verifying Pathway Inhibition via Western Blot

This protocol is critical for confirming that Sapanisertib is effectively engaging its target and suppressing the mTOR pathway in your models [4].

  • Cell Treatment: Treat cells with clinically relevant concentrations of this compound. Use single-node inhibitors (e.g., Everolimus, Capivasertib, Alpelisib) for comparison.

  • Protein Extraction and Western Blot:

    • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Electrophoresis: Load equal protein amounts on a 4-12% Bis-Tris gel for SDS-PAGE.
    • Transfer: Transfer proteins to a PVDF membrane.
    • Blocking: Block membrane with 5% BSA in TBST for 1 hour.
    • Antibody Incubation:
      • Incubate with primary antibodies against p-4E-BP1 (Thr37/46), p-S6 (Ser235/236), and corresponding total proteins overnight at 4°C.
      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Use enhanced chemiluminescence (ECL) substrate and image the blot.
  • Expected Results: Effective multi-node inhibition with this compound, especially in combination, should show near-complete suppression of both p-S6 and p-4E-BP1 [4].

Multi-node Inhibition Combination Strategy

Combining this compound with a PI3Kα inhibitor (e.g., Serabelisib) is a proven strategy to overcome the limitations of single-agent use [4].

  • Synergy Assay:

    • Cell Plating: Plate cancer cells (e.g., endometrial or breast cancer lines) in 96-well plates.
    • Drug Treatment: Treat cells with a matrix of this compound and Serabelisib concentrations, both as single agents and in combination.
    • Viability Readout: After 72-96 hours, measure cell viability using a CellTiter-Glo luminescent assay.
    • Data Analysis: Analyze data using software like CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.
  • *In Vivo* Validation:

    • Mouse Xenograft Models: Establish tumor xenografts in immunocompromised mice.
    • Dosing Regimen: Administer this compound and Serabelisib at their respective monotherapy MTDs. Include a group receiving the combination.
    • Dietary Control: Implement an insulin-suppressing diet (e.g., low-carbohydrate, ketogenic) to mitigate treatment-induced hyperinsulinemia, which can reactivate the pathway [4].
    • Endpoint Measurement: Monitor tumor volume and body weight regularly. At endpoint, harvest tumors for Western blot analysis to confirm pathway suppression.

Advanced Strategy: Rational Combination Therapies

The next step after diagnosis is to implement a solution. The most promising approach, supported by recent data, is to use this compound in rational combinations.

architecture cluster_0 Multi-Node Pathway Blockade cluster_1 Therapeutic Partnering Start Limited Target Inhibition with this compound Combo Rational Combination Strategy Start->Combo MNI This compound + PI3Kα Inhibitor (e.g., Serabelisib) Combo->MNI Chemo Chemotherapy (e.g., Paclitaxel) Combo->Chemo Diet Insulin-Suppressing Diet (Prevents hyperinsulinemia) Targeted Targeted Therapy (e.g., VEGF Inhibitor) Hormonal Hormone Therapy (e.g., Fulvestrant)

The table below summarizes the evidence for these combination strategies.

Combination Partner Rationale & Mechanism Key Evidence & Biomarkers

| PI3Kα Inhibitor (e.g., Serabelisib) | Blocks upstream activation signals & prevents feedback loops; achieves more complete pathway shutdown [4]. | • Superior suppression of p-4E-BP1 vs. single agents [4]. • Tumor regression in xenograft models [4]. | | Chemotherapy (e.g., Paclitaxel) | Synergistic antiproliferative and pro-apoptotic effects; microtubule disruption combined with growth signaling blockade [5] [3]. | • Improved PFS in platinum-resistant ovarian cancer [5]. • Clinical activity in heavily pre-treated urothelial carcinoma [3]. | | VEGF/VEGFR Inhibitor (e.g., Ziv-aflibercept) | Dual targeting of tumor growth signaling and angiogenesis; preclinical synergy shown [2]. | • Disease control rate of 78% in a phase I solid tumor trial [2]. | | Metformin | Targets the pathway upstream via AMPK activation; may enhance this compound's effects and mitigate hyperglycemia [2]. | • Partial responses observed, particularly in tumors with PTEN mutations or double mutations (e.g., PTEN+TSC2) [2]. |

References

Hematological Toxicity Profile of Sapanisertib

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Type Grade 3-4 Incidence (n=16) [1] [2] Notes / Other Study Observations
Leukopenia 3 patients (19%)
Lymphopenia 2 patients (13%) Observed as common treatment-emergent AE in mRCC study (n=38) [3].
Thrombocytopenia 1 patient (6%)
Neutropenia 1 patient (6%) Grade 4 neutropenia of any duration with fever/infection was predefined as a DLT [4].

Management and Monitoring Protocols

Clinical trials established specific protocols for monitoring and managing adverse events, including hematological toxicities.

  • Dose Modification Guidelines: Clinical trials employed clear protocols for managing toxicities. Sapanisertib dosing was withheld for any Grade ≥3 treatment-related toxicities. Once the event resolved to Grade ≤1 or baseline, therapy could be resumed with a dose reduction (e.g., ≥25% reduction). For patients already on low doses (e.g., ≤4 mg daily), the frequency could be decreased instead of the dose. Treatment was discontinued if dosing was delayed for >28 consecutive days or if more than two dose reductions were required [4].
  • Routine Monitoring: Standard practice involves regular complete blood count (CBC) monitoring. The specific schedule should be determined by institutional standards, but vigilant monitoring is essential.
  • Pre-Treatment Screening: Studies mandated adequate bone marrow function before initiating treatment [4].

Key Considerations for Researchers

  • Differentiate from Non-Hematological Toxicity: The most frequent non-hematological treatment-emergent adverse events across studies include nausea, fatigue, hyperglycemia, mucositis, and rash [1] [5] [4]. Management of these, particularly hyperglycemia, requires concurrent attention.
  • Impact on Dosing Schedule: Hematological toxicity can influence the choice of dosing schedule. In a phase 1 solid tumor trial, the maximum tolerated dose varied significantly between daily and intermittent schedules due to overall tolerability [4].
  • Combination Therapy Risks: Toxicity profiles can change in combination regimens. When this compound was combined with metformin, hematological toxicities were not prominently reported, but other toxicities like diarrhea and rash required careful management [5].

Mechanism of Action and Toxicity Context

The following diagram illustrates the mechanism of this compound, which is crucial for understanding its effects and toxicities.

This compound is an oral, ATP-competitive dual inhibitor of mTORC1 and mTORC2 [4]. This comprehensive inhibition is distinct from rapalogs (like temsirolimus) that primarily inhibit mTORC1. By also inhibiting mTORC2, this compound blocks AKT phosphorylation at Ser473, potentially overcoming a key resistance mechanism associated with mTORC1-only inhibition [1] [2]. However, this potent pathway disruption also underlies the observed metabolic and hematological toxicities.

References

sapanisertib rapalog-resistant tumors activity

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary of Sapanisertib

Tumor Type / Setting Trial Phase / Identifier Key Efficacy Findings Safety Findings (Common Grade 3+ AEs)

| Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET) | Phase II (NCT02893930) [1] [2] | • No objective responses observed in Stage 1 (0/13); trial stopped early. • Median PFS: 5.19 months. • Median OS: 20.44 months. | Hyperglycemia (23%), fatigue, rash, diarrhea, nausea, vomiting [1] [2]. | | Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | Phase II (NCT02484430) [3] | • Best response: Stable disease (12.5%, 2/16). • Limited efficacy; only 19% of patients proceeded to Cycle 2. | Mucositis, hyperglycemia, leukopenia, lymphopenia; limited target inhibition per immunoblotting [3]. | | Advanced Solid Tumors (mTOR pathway altered) | Phase I (NCT03430882) [4] | • Combination with carboplatin/paclitaxel: 2 Partial Responses (PR) in RCC and prostate cancer. • Disease control rate: 68% (11 Stable Disease + 2 PR). | Anemia (21%), neutropenia (21%), thrombocytopenia (10.5%) - attributed to the combination regimen [4]. |

Mechanism of Action & Rationale

This compound is an ATP-competitive, dual mTORC1 and mTORC2 inhibitor. Its development for rapalog-resistant tumors is based on a strong mechanistic rationale [1] [2] [5]:

  • Rapalogs (e.g., everolimus): Allosterically inhibit only mTORC1. This incomplete inhibition can lead to compensatory feedback loops that reactivate AKT via mTORC2, contributing to treatment resistance [1] [2] [5].
  • This compound: Directly targets the ATP-binding site of mTOR, potently inhibiting both mTORC1 and mTORC2. This dual action was hypothesized to overcome the compensatory AKT signaling and reverse resistance to rapalogs [1] [2] [5].

G Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates AKT_inactive AKT (Inactive) PI3K->AKT_inactive PIP3 Production AKT_active AKT (Active) AKT_inactive->AKT_active PDK1/MTORC2 Phosphorylation mTORC1 mTORC1 AKT_active->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Feedback Feedback AKT Activation mTORC1->Feedback Inhibition Causes mTORC2 mTORC2 mTORC2->AKT_active Activates (Phosphorylation) mTORC2->AKT_active Sustains Rapalogs Rapalogs (e.g., Everolimus) Rapalogs->mTORC1 Inhibits This compound This compound This compound->mTORC1 Dual Inhibition This compound->mTORC2 Dual Inhibition Feedback->mTORC2 Compensatory Activation

Diagram: Mechanism of this compound vs. Rapalogs. This compound inhibits both mTORC1 and mTORC2, aiming to block the compensatory AKT activation that can occur with rapalog treatment.

Detailed Experimental Data & Protocols

For researchers designing related studies, here are the methodologies from the key trials.

1. Phase II Trial in Rapalog-Resistant PNET (NCT02893930) [1] [2]

  • Study Design: Prospective, multicenter, two-stage Phase II trial.
  • Patient Population: Adults with unresectable/metastatic PNET with radiological progression on a prior mTOR inhibitor (rapalog).
  • Intervention: This compound 3 mg orally once daily on a continuous dosing schedule in 28-day cycles.
  • Primary Endpoint: Objective tumor response (ORR) per RECIST v1.1.
  • Statistical Design: Two-stage optimal design. Stage 1 required ≥1 objective response in 12 eligible patients to proceed to Stage 2.
  • Key Biomarker Analysis: The study was based on preclinical data from a patient-derived xenograft (PDX) model of PNET, which showed that this compound caused tumor shrinkage in everolimus-resistant tumors [2].

2. Phase I Trial in Combination Therapy (NCT03430882) [4]

  • Study Design: Phase I dose-escalation study of this compound in combination with carboplatin and paclitaxel.
  • Patient Population: Patients with mTOR pathway aberrant solid tumors refractory to standard therapy.
  • Intervention & Dosing Schedule: Based on preclinical synergy, a sequential dosing schedule was used:
    • Carboplatin (AUC 5 mg/mL•min) every 3 weeks.
    • Paclitaxel (40 or 60 mg/m²) weekly on Day 1.
    • This compound (2, 3, or 4 mg) administered on Days 2-4, 9-11, and 16-18 of a 21-day cycle.
  • Primary Objective: Safety and determination of the maximum tolerated dose (MTD) of the combination.
  • Pharmacodynamic Analysis: The study hypothesized that sequential administration would enhance anti-tumor activity based on in vivo modeling [4].

Interpretation and Future Directions

The collective data indicates that while the preclinical rationale for using this compound in rapalog-resistant settings is strong, its clinical efficacy as a single agent has been limited. Future development may focus on:

  • Combination Therapies: The activity seen in the Phase I combination trial suggests that this compound may be more effective when used with other agents to overcome resistance mechanisms [4].
  • Biomarker-Driven Selection: Future trials could benefit from enrolling patients with specific molecular alterations in the mTOR pathway (e.g., TSC1/2 mutations, PTEN loss) to identify responsive subgroups [4] [6].

References

sapanisertib OSI-027 cytotoxic effects lymphoid neoplasms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Evidence

Both Sapanisertib (also known as MLN0128 or TAK-228) and OSI-027 are dual TORC1/TORC2 inhibitors. This dual inhibition is important because it mitigates the feedback activation of AKT that can cause resistance to first-generation mTOR inhibitors that only target TORC1 [1].

The diagram below illustrates the mechanism of these dual inhibitors within the PI3K/AKT/mTOR signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TORC1 mTORC1 AKT->TORC1 activates CellGrowth Cell Growth, Proliferation, Survival SubS6 Substrates: p70 S6K, 4EBP1 TORC1->SubS6 TORC2 mTORC2 TORC2->AKT phosphorylates SubS6->CellGrowth SubAKT Substrate: AKT (Ser473) Inhibitor Dual TORC1/TORC2 Inhibitors (e.g., this compound, OSI-027) Inhibitor->TORC1 Inhibitor->TORC2

The available literature highlights the following points:

  • OSI-027: A study cited across the search results concluded that across a series of lymphoid neoplasms, acute lymphoblastic leukemia (ALL) was the most sensitive to OSI-027. Furthermore, it exhibited greater cytotoxic effects than rapamycin (a first-generation inhibitor) in primary samples of various lymphoid neoplasms treated ex vivo [2] [3] [1].
  • This compound: Preclinical studies also showed that this compound had greater cytotoxic effects than rapamycin in multiple human ALL cell lines and in clinical ALL samples treated ex vivo [2] [3]. It also inhibited growth in a mouse model of BCR-ABL-positive ALL and several human ALL cell line xenografts in vivo [2].

Clinical Development Status

The clinical translation of these preclinical findings, particularly for this compound, has shown limitations.

Agent Class Key Preclinical Finding in Lymphoid Neoplasms Reported Clinical Efficacy
This compound Dual TORC1/TORC2 inhibitor Greater cytotoxicity than rapamycin in ALL samples and cell lines [2] [3] Limited efficacy as single agent in relapsed/refractory ALL; good safety profile [2] [3]
OSI-027 Dual TORC1/TORC2 inhibitor ALL was the most sensitive lymphoid neoplasm in preclinical models [2] [1] No recent clinical trial data found in the provided search results

A Phase II study of this compound monotherapy in patients with relapsed/refractory ALL concluded that while the drug had a good safety profile, it demonstrated limited target inhibition or efficacy as a single agent. The best response among 16 patients was stable disease in only two individuals [2] [3].

References

Sapanisertib vs. Everolimus: Pre-clinical & Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative data for sapanisertib and everolimus in PNETs, highlighting a key discrepancy between promising pre-clinical results and subsequent clinical trial outcomes.

Aspect This compound (TAK-228 / INK128) Everolimus (Rapalog)
Mechanism of Action ATP-competitive inhibitor of mTOR; potently inhibits both mTORC1 and mTORC2 [1] [2]. Allosteric inhibitor that selectively inhibits mTORC1 only [1] [2].
Targets Phosphorylation of S6K1, 4EBP1 (mTORC1), and AKT (mTORC2) [1]. Phosphorylation of S6K1 (mTORC1); does not inhibit 4EBP1 or AKT, leading to potential feedback activation [1].
Pre-clinical Efficacy in PDX-PNET Model Strongly inhibited tumor growth; caused tumor shrinkage in most everolimus-resistant tumors [1]. Strongly inhibited tumor growth, but some models developed resistance over time [1].
Clinical Efficacy in Advanced PNET No objective tumor responses observed in a Phase II trial (EA2161) for rapalog-resistant PNETs [3] [2] [4]. FDA-approved for advanced PNET; typically delays progression but significant tumor shrinkage is uncommon and resistance often develops [1] [2].
Median Progression-Free Survival (PFS) in Phase II PNET Trial 5.19 months [3] [2] Not available in searched results for direct comparison in this context.
Common Adverse Events Hyperglycemia, fatigue, rash, diarrhea, nausea, vomiting [3] [2]. Not the focus of searched results, but typically includes stomatitis, rash, fatigue, and metabolic issues.

Detailed Experimental Protocol from the PDX-PNET Model

The foundational pre-clinical data comes from a study that established the first patient-derived xenograft model for PNETs (PDX-PNET) [1]. The key methodological steps were:

  • Model Establishment: A patient with advanced, metastatic PNET provided a sample from a hepatic metastasis during palliative debulking surgery. Written informed consent and ethical approvals were obtained [1].
  • Implantation and Propagation: The tumor tissue was minced and implanted subcutaneously into female athymic nude mice with Matrigel. This initial passage was termed P0. When tumors reached 700–1000 mm³, they were harvested and re-implanted into new mice to create subsequent passages [1].
  • Model Validation: The PDX-PNET model was confirmed to:
    • Maintain the original PNET morphology and gene expression signature across passages.
    • Harbor mutations in known PNET-associated genes (e.g., MEN1, PTEN).
    • Display activated mTOR signaling.
    • Be detectable via Gallium-68 DOTATATE PET-CT scan, a standard clinical imaging technique for neuroendocrine tumors [1].
  • Drug Testing In Vivo: For efficacy studies, cohorts of mice with established PDX tumors were randomized into control and treatment groups when the average tumor size reached 150 mm³.
    • Drugs: this compound and everolimus were each prepared as suspensions in a vehicle solution for oral gavage.
    • Dosing: Mice were treated once daily with everolimus (10 mg/kg body weight) or this compound (1 mg/kg body weight).
    • Endpoint Analysis: Tumor volume was measured regularly. At the experimental endpoint, tumors were harvested for analysis (Western blot, immunohistochemistry) [1].

Another independent study supported these findings, showing that this compound suppressed Tissue Factor (TF) expression and activity in human pNET cell lines (QGP1 and BON) and reduced the growth of orthotopic BON tumors in mice [5].

mTOR Signaling Pathway and Drug Mechanisms

The following diagram illustrates the mTOR signaling pathway in PNETs and the different mechanisms of action of everolimus and this compound, which explains the rationale for developing dual mTORC1/2 inhibitors.

mTOR_pathway mTOR Signaling in PNETs and Drug Mechanisms cluster_upstream Upstream Activation cluster_mtor mTOR Complexes & Key Effectors cluster_drugs Drug Inhibition GF Growth Factors (e.g., IGF) RTK Receptor Tyrosine Kinases (RTK) GF->RTK PI3K Class I PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3  Dephosphorylates AKT_active AKT (Active) PIP3->AKT_active AKT_inactive AKT (Inactive) AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Loss in PNETs         mTOR mTOR mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 S6K1 p70S6K/S6K1 mTORC1->S6K1 Activates EIF4E_Inactive 4EBP1 (Inhibitor) mTORC1->EIF4E_Inactive Inactivates (Phosphorylates) mTORC2->AKT_active Activates (Phosphorylates) S6 RPS6 (Protein Synthesis) S6K1->S6 Phosphorylates EIF4E eIF4E EIF4E_Inactive->EIF4E Releases Everolimus Everolimus (mTORC1 inhibitor) Everolimus->mTORC1 This compound This compound (mTORC1/2 inhibitor) This compound->mTOR

As shown in the diagram, the dysregulation of the PI3K/AKT/mTOR pathway is a key feature of many PNETs [1] [6]. This can occur through mutations in genes like MEN1 or loss of the tumor suppressor PTEN [1] [7]. Everolimus inhibits only mTORC1, which can lead to compensatory AKT activation via mTORC2, a proposed mechanism of drug resistance [1] [2]. This compound was designed to overcome this by targeting the catalytic site of mTOR itself, thereby inhibiting both mTORC1 and mTORC2 and providing more complete pathway suppression [1].

Key Insights for Researchers

  • Translational Challenge: The data presents a classic case of the "valley of death" in drug development. While the PDX model provided a strong mechanistic rationale for testing this compound in everolimus-resistant PNETs [1], the subsequent Phase II clinical trial failed to demonstrate objective responses [3] [2]. This underscores the limitations of even validated pre-clinical models in fully predicting clinical efficacy.
  • Clinical Toxicity is a Major Factor: The Phase II trial reported that 61% of patients experienced Grade 3 adverse events, with hyperglycemia being the most frequent [3] [2]. This toxicity profile likely limits the dose that can be administered clinically and may have contributed to the lack of efficacy.
  • Future Directions: Research suggests that PNETs are highly heterogeneous [6]. Future therapeutic strategies may require better patient selection based on specific molecular biomarkers of mTOR pathway activation, which was not successfully achieved in a renal cell carcinoma trial of this compound [8].

References

Author: Smolecule Technical Support Team. Date: February 2026

Feature Sapanisertib (TAK-228 / MLN0128 / INK128) Rapalink-1
Classification & Mechanism Second-generation, ATP-competitive mTORC1/2 inhibitor [1] [2] [3] Third-generation, bi-steric inhibitor; links this compound to Rapamycin [1] [4] [5]
Key Targets mTORC1 & mTORC2 complexes; also inhibits Plasmodium PI4Kβ & PKG (for malaria research) [6] [3] mTORC1 & mTORC2; simultaneously binds FKBP12 (like rapamycin) and kinase domain (like this compound) [1] [4]
Primary Research Applications Cancer (solid tumors, glioblastoma, paediatric gliomas), investigational antimalarial [6] [2] [3] Primarily cancer research (glioblastoma, resistant tumors), basic biology (fission yeast ageing) [1] [4] [5]
Key Advantages Overcomes rapamycin resistance by inhibiting mTORC2; orally active; in clinical trials [2] [7] Overcomes resistance to both 1st & 2nd-gen inhibitors; more durable efficacy; targets mutant mTOR [1]
Key Limitations & Safety Can induce hyperglycemia/hyperlipidemia; may activate MAPK pathway with long-term use [2] Increased blood-brain barrier disruption and infarct size in cerebral ischemia-reperfusion model [5]
Developmental Status Phase 2 clinical trials; FDA Fast Track for NRF2-mutated lung cancer (2022) [7] Preclinical research stage [1] [4] [5]

Experimental Data and Protocols

For your experimental planning, here are summaries of key methodologies from the cited literature.

Cell Viability and Proliferation Assays

This is a standard method to evaluate the antiproliferative effects of the inhibitors.

  • Cell Lines Used: Human pediatric low-grade glioma (RES186, RES259) [2]; Human glioblastoma (U87MG, T98G) and microglia (CHME-5) [3].
  • Protocol Summary:
    • Seed cells in 96-well plates at a density of 10,000 cells/well [2].
    • After 24 hours, treat cells with a concentration range of the inhibitors (e.g., this compound: 10 pM to 100 nM; Rapamycin: 100 pM to 100 nM) [2].
    • Incubate for a set period (e.g., 72 hours or 6 days) [2] [3].
    • Assess cell viability using assays like the XTT assay, which measures metabolic activity. Measure absorbance at 490-500 nm [2] [3].
    • Perform a Bradford assay in parallel to quantify total protein content as a secondary measure of cell growth [2].
Analysis of mTOR Pathway Inhibition

Western blotting is used to confirm target engagement and analyze downstream effects.

  • Protocol Summary:
    • Treat cells with inhibitors (e.g., 10 nM of each drug for 2 hours) [3].
    • Lyse cells and extract proteins.
    • Separate proteins by gel electrophoresis and transfer to a membrane.
    • Probe the membrane with antibodies against:
      • Phospho-S6 (Ser240/244): A marker for mTORC1 activity [3] [5].
      • Phospho-Akt (Ser473): A marker for mTORC2 activity [3] [5].
      • Phospho-4EBP1 and Phospho-p70S6K: Additional downstream effectors of mTORC1 [3].
    • Use total protein antibodies (e.g., total S6, total Akt) for normalization to assess specific phosphorylation changes [3].
In Vivo Efficacy Model

The mouse model of cerebral ischemia-reperfusion illustrates in vivo protocol design.

  • Animal Model: Male Fischer 344 rats [5].
  • Protocol Summary:
    • Induce focal cerebral ischemia via Middle Cerebral Artery Occlusion (MCAO) for 1 hour [5].
    • Administer Rapalink-1 (2 mg/kg) or vehicle intraperitoneally 10 minutes after MCAO [5].
    • After 2 hours of reperfusion, sacrifice animals and analyze:
      • Infarct size using tetrazolium stain (TTC) [5].
      • Blood-brain barrier (BBB) disruption by measuring the transfer coefficient of 14C-α-aminoisobutyric acid [5].
      • mTOR pathway inhibition via Western blot of brain tissue [5].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mTOR signaling pathway and the distinct mechanisms by which this compound and Rapalink-1 inhibit it.

G GrowthSignals Growth Signals (Insulin, IGF-1) PI3K PI3K GrowthSignals->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 Akt Akt PIP2_PIP3->Akt TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates (Phospho Ser473) Rheb Rheb-GTP TSC1_TSC2->Rheb Regulates mTORC1 mTORC1 Rheb->mTORC1 S6K_4EBP1 S6K & 4EBP1 mTORC1->S6K_4EBP1 CellProcesses Cell Growth Proliferation Translation S6K_4EBP1->CellProcesses Sapan This compound (ATP-competitive) Sapan->mTORC2 Inhibits Sapan->mTORC1 Inhibits RapaLink Rapalink-1 (Bi-steric) RapaLink->mTORC1 Dual Inhibition Rapa Rapamycin (Allosteric) Rapa->mTORC1 Inhibits (via FKBP12)

Interpretation and Research Considerations

  • For Overcoming Acquired Resistance: If your research focuses on tumors that have developed resistance to first or second-generation inhibitors, Rapalink-1 is the more relevant investigational tool due to its designed ability to circumvent these mechanisms [1].
  • For Clinical Translation: Currently, This compound has a more advanced clinical development pathway. It is the appropriate candidate for studies aimed at near-term therapeutic applications or those requiring clinical correlatives [7].
  • Critical Safety Consideration: The finding that Rapalink-1 can increase infarct size and BBB disruption in a cerebral ischemia model [5] is a critical safety signal. This highlights the importance of context-dependent effects and thorough investigation in different disease models.

References

sapanisertib AZD8055 mTORC1/2 inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

mTORC1/2 Inhibitors Comparison

Feature Sapanisertib (INK128, TAK-228, MLN0128) AZD8055
Primary Target & Mechanism ATP-competitive inhibitor of mTOR kinase; directly targets catalytic site of both mTORC1 & mTORC2 [1] [2] [3] ATP-competitive inhibitor of mTOR kinase; directly targets catalytic site of both mTORC1 & mTORC2 [4] [5] [6]
Key Molecular Effects Inhibits phosphorylation of mTORC1 substrates (4E-BP1, S6K1) & mTORC2 substrate (Akt at Ser473) [1] [3] Inhibits phosphorylation of mTORC1 substrates (S6K1) & mTORC2 substrate (Akt at Ser473) [5]
Reported Potency (IC₅₀) Preclinical studies show activity in nanomolar (nM) range [1] ~0.8 nM (in cell-free assays); low nanomolar range in various cancer cell lines [6]
Indication & Efficacy Preclinical efficacy in mucosal melanoma, medulloblastoma; synergizes with MEK inhibitor Trametinib [1] [3] Strong anti-proliferative & pro-apoptotic effects in breast cancer, adult T-cell leukemia, other solid & hematologic tumors [4] [5]
Key Differentiating Features Component of 3rd-gen "RapaLink" molecules; investigated for crossing blood-brain barrier [2] [3] High selectivity (>1000-fold) against PI3K isoforms, ATM, DNA-PK [6]; induces caspase-dependent apoptosis & autophagy [6]

Supporting Experimental Data & Protocols

  • Metabolic Impact in Breast Cancer: A 2022 study used 1H NMR spectroscopy-based metabolomics to compare AZD8055 and rapamycin in MDA-MB-231 and MDA-MB-453 cell lines. The half-inhibitory concentration of AZD8055 was almost one-tenth that of rapamycin, and it more potently inhibited glycolysis and reduced glucose consumption [4].
  • Efficacy in Blood Cancers: A 2017 study on Adult T-cell Leukemia (ATL) demonstrated that AZD8055 and another dual inhibitor, PP242, inhibited cell proliferation by inducing G1-phase cell cycle arrest and subsequent apoptosis. This effect was superior to mTORC1-only inhibitors (rapamycin, everolimus). AZD8055 also significantly inhibited the growth of ATL-cell xenografts in mouse models in vivo [5].
  • Combination Therapy in Melanoma: A 2020 preclinical study on mucosal melanoma (MM) demonstrated that the combination of this compound and the MEK inhibitor Trametinib synergistically reduced cell survival in canine MM cell lines. This combination, using a staggered dosing schedule, was optimal for limiting primary MM xenograft growth and tumor dissemination in a mouse metastasis model [1].

mTOR Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the mTOR signaling pathway and the mechanism of action for ATP-competitive inhibitors like this compound and AZD8055.

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt_inactive Akt (Inactive) PI3K->Akt_inactive Akt_active Akt (Active) Akt_inactive->Akt_active TSC1_TSC2 TSC1/TSC2 Complex Akt_active->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Inhibits mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 ProteinSynthesis Protein Synthesis Cell Growth Proliferation S6K_4EBP1->ProteinSynthesis Feedback Feedback Inhibition S6K_4EBP1->Feedback mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (Ser473) Feedback->PI3K DualInhibitors This compound / AZD8055 (ATP-competitive Inhibitors) DualInhibitors->mTORC1 Inhibits DualInhibitors->mTORC2 Inhibits

The diagram shows that this compound and AZD8055 work by simultaneously inhibiting both mTORC1 and mTORC2. This is a key advantage over first-generation inhibitors like rapamycin, which only partially block mTORC1. By targeting the ATP-binding site in the kinase domain of mTOR, these drugs:

  • Completely suppress mTORC1 signaling, preventing the phosphorylation of its downstream effectors S6K1 and 4E-BP1, which are crucial for protein synthesis and cell growth [7] [8].
  • Directly inhibit mTORC2, blocking its ability to phosphorylate and fully activate Akt at Ser473. This prevents the pro-survival signals that can paradoxically be triggered by rapamycin and its analogs [7] [5] [9].

Conclusion for Research Applications

When deciding between these inhibitors for your research, consider these points:

  • For Broad-Spectrum Preclinical Efficacy: Both compounds are highly potent and have demonstrated robust efficacy across a wide range of cancer cell lines and xenograft models [4] [5] [6].
  • For Combination Therapy Strategies: this compound has promising in vivo data showing synergistic effects when combined with a MEK inhibitor (Trametinib), suggesting a viable path for tackling signal transduction pathway crosstalk and resistance [1].
  • For High Selectivity: AZD8055 is noted for its excellent selectivity profile against related kinases like PI3K isoforms, which can help minimize off-target effects in experimental settings and aid in the interpretation of results [6].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

309.13380813 g/mol

Monoisotopic Mass

309.13380813 g/mol

Heavy Atom Count

23

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JGH0DF1U03

Wikipedia

Sapanisertib
Pigment_Orange_13

Dates

Last modified: 08-15-2023
1: Maiso P, Liu Y, Morgan B, Azab A, Ren P, Martin MB, Zhang Y, Liu Y, Sacco A, Ngo H, Azab F, Quang P, Rodig SJ, Lin CP, Roccaro A, Rommel C, Ghobrial IM. Defining the role of TORC1 and TORC2 in multiple myeloma. Blood. 2011 Nov 1. [Epub ahead of print] PubMed PMID: 22045983.

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